molecular formula C7H12ClF2N B2411172 C7H12ClF2N CAS No. 1234616-11-5; 1254104-06-7

C7H12ClF2N

Cat. No.: B2411172
CAS No.: 1234616-11-5; 1254104-06-7
M. Wt: 183.63
InChI Key: NGTCPVASXFKEQR-KNCHESJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C7H12ClF2N is a useful research compound. Its molecular formula is C7H12ClF2N and its molecular weight is 183.63. The purity is usually 95%.
BenchChem offers high-quality C7H12ClF2N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C7H12ClF2N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1234616-11-5; 1254104-06-7

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63

IUPAC Name

(1S,5R)-3,3-difluoro-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-5-1-2-6(4-7)10-5;/h5-6,10H,1-4H2;1H/t5-,6+;

InChI Key

NGTCPVASXFKEQR-KNCHESJLSA-N

SMILES

C1CC2CC(CC1N2)(F)F.Cl

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Synthesis and purification of C7H12ClF2N

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine (C7H12ClF2N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for N-(2-chloro-2,2-difluoroethyl)cyclopentanamine, a representative compound of the molecular formula C7H12ClF2N. The document details a step-by-step synthetic protocol, methods for purification and characterization, and essential safety considerations. This guide is intended for an audience with a background in organic chemistry and is designed to be a practical resource for researchers in drug discovery and development.

Introduction

The synthesis of novel chemical entities with specific physicochemical properties is a cornerstone of modern drug discovery. Halogenated organic compounds, in particular, have garnered significant interest due to the unique effects of halogens on molecular conformation, lipophilicity, and metabolic stability. This guide focuses on a representative fluorinated and chlorinated amine, N-(2-chloro-2,2-difluoroethyl)cyclopentanamine (C7H12ClF2N). While specific literature on this exact molecule is scarce, this document outlines a robust and logical synthetic and purification strategy based on well-established chemical principles and analogous reactions.

The proposed synthesis involves a two-step process starting from the commercially available cyclopentanone. The first step is a reductive amination to produce cyclopentylamine, followed by an N-alkylation with a suitable 2-chloro-2,2-difluoroethylating agent. The subsequent purification and characterization are critical steps to ensure the compound's identity and purity for further applications.

Proposed Synthesis of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine

The synthesis of the target compound can be efficiently achieved through a two-step sequence as illustrated below.

Diagram of the Synthetic Workflow

Synthetic Workflow Cyclopentanone Cyclopentanone Cyclopentylamine Cyclopentylamine Cyclopentanone->Cyclopentylamine Reductive Amination (NH3, H2, Ni catalyst) Target_Compound N-(2-chloro-2,2-difluoroethyl)cyclopentanamine Cyclopentylamine->Target_Compound N-Alkylation (1-bromo-2-chloro-2,2-difluoroethane, K2CO3, CH3CN)

Caption: Proposed two-step synthesis of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine.

Step 1: Synthesis of Cyclopentylamine via Reductive Amination

The initial step involves the conversion of cyclopentanone to cyclopentylamine. Reductive amination is a classic and efficient method for this transformation.

Protocol:

  • A high-pressure autoclave is charged with cyclopentanone, a suitable solvent such as ethanol, and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).

  • The autoclave is sealed and purged with nitrogen, then filled with ammonia to the desired pressure.

  • Hydrogen gas is introduced, and the reaction mixture is heated and stirred. The reaction progress is monitored by measuring hydrogen uptake.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The catalyst is removed by filtration.

  • The filtrate is then distilled to remove the solvent and isolate the cyclopentylamine product.

ParameterValueReference
Reactants Cyclopentanone, Ammonia, HydrogenGeneral Organic Chemistry Principles
Catalyst Raney Nickel or Pd/CGeneral Organic Chemistry Principles
Solvent EthanolGeneral Organic Chemistry Principles
Temperature 80-120 °CGeneral Organic Chemistry Principles
Pressure 50-100 atmGeneral Organic Chemistry Principles
Step 2: N-Alkylation to Yield N-(2-chloro-2,2-difluoroethyl)cyclopentanamine

The second step is the N-alkylation of cyclopentylamine with a suitable electrophile, such as 1-bromo-2-chloro-2,2-difluoroethane, to introduce the chloro-difluoroethyl group.

Protocol:

  • To a solution of cyclopentylamine in a polar aprotic solvent like acetonitrile, a base such as potassium carbonate is added.

  • 1-bromo-2-chloro-2,2-difluoroethane is added dropwise to the stirred mixture at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The solvent is removed under reduced pressure to yield the crude product.

ParameterValueReference
Reactants Cyclopentylamine, 1-bromo-2-chloro-2,2-difluoroethaneAnalogous N-alkylation reactions
Base Potassium Carbonate (K2CO3)Analogous N-alkylation reactions
Solvent Acetonitrile (CH3CN)Analogous N-alkylation reactions
Temperature Reflux (approx. 82 °C)Analogous N-alkylation reactions
Reaction Time 6-12 hoursAnalogous N-alkylation reactions

Purification of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities.[1][2][3] For a liquid product like the target compound, distillation or column chromatography are suitable methods.[1][3]

Purification Workflow

Purification Workflow Crude_Product Crude Product Purification_Method Purification Method Crude_Product->Purification_Method Flash_Chromatography Flash Column Chromatography Purification_Method->Flash_Chromatography For high purity and small scale Distillation Fractional Distillation Purification_Method->Distillation For larger scale and volatile impurities Pure_Product Pure Product Flash_Chromatography->Pure_Product Distillation->Pure_Product

Caption: Decision tree for the purification of the target compound.

Protocol for Flash Column Chromatography

Flash column chromatography is a preferred method for obtaining high-purity samples on a laboratory scale.[4]

  • Stationary Phase: Silica gel is a common choice for the separation of moderately polar compounds like amines.[4]

  • Eluent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation of the product from impurities.[4] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, may be necessary for complex mixtures.[5]

  • Procedure:

    • A slurry of silica gel in the initial eluent is packed into a glass column.[4]

    • The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.

    • The eluent is passed through the column under positive pressure.

    • Fractions are collected and analyzed by TLC to identify those containing the pure product.

    • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified N-(2-chloro-2,2-difluoroethyl)cyclopentanamine.

Characterization

The identity and purity of the final product must be confirmed using a combination of spectroscopic and analytical techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule.

    • ¹³C NMR: Will show the number of unique carbon environments.

    • ¹⁹F NMR: Is crucial for confirming the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the sample and identify any volatile impurities.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will identify the functional groups present in the molecule, such as the N-H bond of the secondary amine.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemicals.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Reagent Hazards:

    • Cyclopentanone: Flammable liquid and vapor.

    • Ammonia: Corrosive and toxic gas.

    • Hydrogen: Extremely flammable gas.

    • Raney Nickel: Pyrophoric catalyst.

    • 1-bromo-2-chloro-2,2-difluoroethane: Potential irritant and harmful if inhaled or absorbed through the skin.

  • Product Hazards: The toxicological properties of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine have not been established. It should be handled with care as a potentially hazardous substance.

Conclusion

This technical guide has outlined a feasible and detailed approach for the synthesis and purification of N-(2-chloro-2,2-difluoroethyl)cyclopentanamine. The described methods are based on established organic chemistry principles and provide a solid foundation for the laboratory preparation of this compound. Adherence to the described purification and characterization techniques will ensure the final product's high purity and structural integrity, making it suitable for further research and development activities.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Preprints.org.
  • Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022, April 19). Study Mind.
  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Chemical Society.
  • Easy purification of isomers with prepacked glass columns. (n.d.).
  • How To Run A Reaction: Purification. (n.d.). Department of Chemistry : University of Rochester.
  • Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. (n.d.).
  • Synthesis of racemic amphetamine derivatives by cuprate addition reaction with aziridine phosphoramid
  • Azzena, U., Dettori, G., Lubinu, C., Mannu, A., & Pisano, L. (2005). Reduction of stilbenes with Na metal in dry THF allowed easy access to various 1,2-diaryl-1,2-disodiumethanes. These diorganometallic intermediates gave 1,2-diarylethanes upon aqueous work up, or trans-1,2-diaryl-substituted cyclopentanes by cycloalkylation with 1,3-dichloropropanes. Tetrahedron, 61, 8663-8668.
  • purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine. (n.d.). Benchchem.

Sources

Solubility Profiling of Fluorinated Spirocyclic Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: C₇H₁₂ClF₂N (Isomers: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride / 2,2-Difluoro-6-azaspiro[2.5]octane hydrochloride)[1][2]

Executive Summary

The chemical formula C₇H₁₂ClF₂N most commonly refers to the hydrochloride salt of a fluorinated spirocyclic amine, specifically 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1282532-00-6) or its isomer 2,2-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS: 1263132-31-5).[1][2]

These compounds are critical "Fsp³-rich" building blocks in modern medicinal chemistry, utilized as bioisosteres for piperidines or phenyl rings to improve metabolic stability and alter lipophilicity without increasing molecular weight significantly.[1][2] This guide provides a technical breakdown of their solubility profiles, crucial for formulation, assay preparation, and synthetic coupling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Before addressing solubility, we must define the solute's solid-state characteristics, which dictate dissolution kinetics.[1][2]

PropertyData
Formula C₇H₁₁F₂N[1][2][3] · HCl (Total: C₇H₁₂ClF₂N)
Molecular Weight 183.63 g/mol
Appearance White to off-white crystalline solid
Salt Form Hydrochloride (1:1 stoichiometry)
Key Isomer 1 4,4-Difluoro-6-azaspiro[2.5]octane HCl (CAS: 1282532-00-6)
Key Isomer 2 2,2-Difluoro-6-azaspiro[2.5]octane HCl (CAS: 1263132-31-5)
Hygroscopicity Moderate (Requires desiccated storage)

Solubility Profile

The solubility of C₇H₁₂ClF₂N is governed by two competing forces: the high lattice energy of the hydrochloride salt (favoring polar protic solvents) and the lipophilicity of the difluoro-spirocyclic scaffold.[1][2]

Quantitative Solubility Data

Data represents experimental values for CAS 1263132-31-5 and consensus properties for the structural class.

Solvent ClassSolventSolubility RatingConcentration LimitUsage Context
Polar Aprotic DMSO High ~37 mg/mL (200 mM) Primary stock solution for biological assays.[1]
Polar Protic Water High >50 mg/mLAqueous buffers, formulation studies.
Polar Protic Methanol High >20 mg/mLLC-MS sample prep, recrystallization.[1][2]
Chlorinated DCM Low/Moderate <5 mg/mLPoor for the salt; excellent for the Free Base.
Non-Polar Hexane Insoluble <0.1 mg/mLUsed as an anti-solvent for precipitation.
Ethereal THF Low <1 mg/mLPoor solubility for the HCl salt.
Mechanistic Insight[1][2][5]
  • The "Fluorine Effect": While the HCl salt is highly polar, the gem-difluoro group on the spiro ring increases the lipophilicity of the carbon skeleton compared to a non-fluorinated analog.[1][2] This allows the compound to penetrate cell membranes effectively once free-based, but in the salt form, the ionic interactions dominate.[1]

  • DMSO Solvation: DMSO is the preferred solvent for stock solutions because it disrupts the ionic lattice effectively while accommodating the hydrophobic fluorinated region.

  • pH Dependency:

    • pH < 7: Remains ionized (soluble in water).

    • pH > 9: Converts to the Free Base (C₇H₁₁F₂N), which is an oil or low-melting solid.[1][2] The free base is highly soluble in DCM, Ethyl Acetate, and Ether , but sparingly soluble in water.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to validate exact solubility limits for your specific batch.[1][2]

  • Preparation: Weigh 10 mg of C₇H₁₂ClF₂N into a 4 mL glass vial.

  • Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid. If undissolved, place on an orbital shaker at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS against a standard curve prepared in DMSO.

Protocol B: Free-Basing for Synthetic Coupling

Researchers often struggle to dissolve the HCl salt in organic reaction solvents (DCM/THF).[1][2] Use this workflow to generate the soluble free base.

  • Dissolution: Dissolve 1.0 eq of C₇H₁₂ClF₂N in minimal water (approx. 5 mL/g).

  • Basification: Slowly add 1.2 eq of 1M NaOH or Saturated NaHCO₃. The solution will turn cloudy as the free amine oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo (Note: The free amine may be volatile; do not apply high vacuum/heat for extended periods).

Visualized Workflows

Figure 1: Solubility Testing Decision Tree

This diagram outlines the logic for selecting the correct solvent system based on the intended application (Assay vs. Synthesis).

SolubilityWorkflow Start Start: C7H12ClF2N (Solid HCl Salt) Goal Define Application Start->Goal BioAssay Biological Assay (IC50 / Cell Culture) Goal->BioAssay Synthesis Chemical Synthesis (Amide Coupling / SnAr) Goal->Synthesis Formulation IV Formulation Goal->Formulation DMSO_Stock Dissolve in DMSO (Target: 10-100 mM) BioAssay->DMSO_Stock High Solubility FreeBase Convert to Free Base (Partition: Water/DCM) Synthesis->FreeBase Require Organic Solv. Saline Dissolve in Saline/PBS (Check pH stability) Formulation->Saline Water Soluble Synthesis_Step Reaction in DCM/THF FreeBase->Synthesis_Step Proceed to Reaction

Caption: Decision matrix for solvent selection based on the downstream application of the fluorinated spiro-amine salt.

Figure 2: Free-Basing Extraction Pathway

Visualizing the phase transfer required to render the molecule soluble in non-polar organic solvents.[2]

FreeBasing cluster_solubility Solubility State Step1 1. Aqueous Phase (Salt + Water) Step2 2. Add Base (NaOH / NaHCO3) Step1->Step2 State1 Water Soluble (Ionic) Step1->State1 Step3 3. Biphasic Mix (Free Base Oils Out) Step2->Step3 Step4 4. Organic Phase (DCM Extraction) Step3->Step4 State2 DCM Soluble (Neutral) Step4->State2

Caption: Phase-transfer workflow to convert the water-soluble HCl salt into the DCM-soluble free amine.

Critical Handling Notes

  • NMR Analysis: When running NMR for identity verification, use DMSO-d₆ or D₂O .[1][2] Do not attempt to use CDCl₃ for the HCl salt, as solubility will be insufficient and peaks will be broad due to aggregation.

  • Storage: Store at -20°C in a desiccator. Fluorinated amine salts can be hygroscopic. Absorption of water will alter the effective molecular weight, leading to errors in stoichiometry during synthesis.

  • Safety: While specific toxicity data for these building blocks is often limited, treat as a potential irritant (Skin/Eye) and handle within a fume hood.

References

  • TargetMol Chemicals. (2024). Safety Data Sheet: 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5).[1][2][4] Retrieved from

  • PubChem. (n.d.). Compound Summary: 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride.[1][5][6] National Library of Medicine. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Structural Architectures of C7H12ClF2N: A Medicinal Chemistry Guide to Fluorinated Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C7H12ClF2N represents a specific chemical space highly relevant to Fragment-Based Drug Discovery (FBDD). It characterizes a library of fluorinated amine scaffolds —typically secondary or tertiary amines functionalized with halogens to modulate lipophilicity (


), metabolic stability, and pKa.

This guide moves beyond theoretical enumeration to focus on the medicinally relevant isomers : specifically, fluorinated piperidines, pyrrolidines, and azepanes. These motifs are ubiquitous in modern kinase inhibitors, GPCR ligands, and CNS-active agents, where the gem-difluoro group is employed to block metabolic hotspots or induce specific ring conformations via the stereoelectronic gauche effect.

Part 1: Structural Deconstruction & Unsaturation Analysis

To navigate the isomeric landscape, we must first establish the structural constraints imposed by the formula.

Degree of Unsaturation (DoU) Calculation

The Degree of Unsaturation (also known as Index of Hydrogen Deficiency) dictates the topology of the molecule.



Given C7H12ClF2N :

  • 
     (Halogens: Cl + 2F) 
    
    
    
    [1]



Implication: The molecule contains exactly one ring OR one double bond (C=C or C=N).[2]

  • Medicinal Preference: Saturated heterocycles (DoU=1 via ring) are preferred over acyclic alkenes due to better chemical stability and lower toxicity risks (avoiding Michael acceptors). Therefore, this guide focuses on cyclic saturated amines .

Part 2: High-Value Isomeric Classes

We categorize the isomers by ring size, as this dictates the conformational landscape and binding pocket suitability.

Class A: The Piperidines (6-Membered Rings)

Piperidines are the "gold standard" linkers in drug discovery. To satisfy C7H12ClF2N, a piperidine core (C5N) requires two exocyclic carbons (e.g., an N-ethyl group or dimethyl substituents).

Case Study Scaffold: N-ethyl-4-chloro-3,3-difluoropiperidine

  • Structure: A piperidine ring with a gem-difluoro group at C3, a chlorine at C4, and an ethyl group on the nitrogen.

  • Relevance: The gem-difluoro group at C3 lowers the pKa of the amine (via inductive electron withdrawal), improving oral bioavailability and blood-brain barrier (BBB) penetration.

  • Stereochemistry: The C4 carbon bearing the chlorine is a chiral center. The C3 fluorines are diastereotopic (see Part 3).

Class B: The Pyrrolidines (5-Membered Rings)

Pyrrolidines offer a more compact vector. A pyrrolidine core (C4N) requires three exocyclic carbons (e.g., N-isopropyl or N-propyl).

Case Study Scaffold: N-isopropyl-3-chloro-4,4-difluoropyrrolidine

  • Relevance: Pyrrolidines are often used when a tighter binding fit is required. The 3,4-substitution pattern creates a highly functionalized core where the halogens can engage in specific hydrophobic or halogen-bonding interactions within a protein pocket.

Class C: The Azepanes (7-Membered Rings)

Azepanes (C6N) require only one exocyclic carbon (N-methyl).

  • Relevance: While less common due to entropic penalties in binding, 3,3-difluoroazepanes are emerging as scaffolds to span larger active sites.

IsomerClasses Root C7H12ClF2N Scaffolds (DoU = 1) Cyclic Saturated Heterocycles (Preferred Drug Scaffolds) Root->Cyclic Acyclic Acyclic Alkenes/Imines (Metabolic Liability Risk) Root->Acyclic Piperidine Piperidines (6-Ring) Ex: N-ethyl-3,3-difluoro-4-chloro... Cyclic->Piperidine Pyrrolidine Pyrrolidines (5-Ring) Ex: N-propyl-3,3-difluoro-4-chloro... Cyclic->Pyrrolidine Azepane Azepanes (7-Ring) Ex: N-methyl-3,3-difluoro-4-chloro... Cyclic->Azepane

Figure 1: Classification of C7H12ClF2N isomers based on medicinal utility.

Part 3: Stereochemistry & Conformational Dynamics

The introduction of Fluorine and Chlorine introduces complex stereochemical behaviors that must be controlled.[3]

The Gem-Difluoro Effect (The Gauche Effect)

In 3,3-difluoropiperidines, the C-F bonds prefer to be gauche to adjacent C-N or C-C bonds rather than anti. This stereoelectronic effect (hyperconjugation between


 and 

) distorts the classic chair conformation.
  • Impact: This can lock the ring into a specific twist-boat or distorted chair conformation, potentially pre-organizing the molecule for binding (reducing the entropic penalty).

Chirality and Diastereomers

Using N-ethyl-4-chloro-3,3-difluoropiperidine as our model:

  • Chiral Center: C4 (bearing the Cl) is chiral (

    
     or 
    
    
    
    ).
  • Prochirality: The C3 carbon bears two Fluorines. Because C4 is chiral, the two Fluorines at C3 become diastereotopic . They are chemically non-equivalent.

    • 
       (cis to Cl) vs. 
      
      
      
      (trans to Cl).
  • Nitrogen Inversion: The N-ethyl group undergoes rapid pyramidal inversion at room temperature, so the Nitrogen is generally not considered a static stereocenter unless the molecule is protonated (salt form) or sterically locked.

Resulting Isomers:

  • Enantiomers: (

    
    )-4-chloro... and (
    
    
    
    )-4-chloro...
  • Conformers: Axial-Cl vs. Equatorial-Cl (influenced by the dipole repulsion between C-Cl and C-F bonds).

Part 4: Analytical & Separation Protocols

Distinguishing these stereoisomers requires specific protocols. Standard C18 HPLC is often insufficient for separating fluorinated enantiomers.

Protocol: 19F NMR for Diastereomer Identification

19F NMR is the most powerful tool here due to the 100% natural abundance of


 and its high sensitivity.

Experimental Setup:

  • Solvent: Dissolve 5-10 mg of sample in

    
     or 
    
    
    
    .
  • Reference: Use hexafluorobenzene or trifluorotoluene as an internal standard (optional).

  • Acquisition: Acquire proton-decoupled

    
     and coupled 
    
    
    
    spectra.

Interpretation Logic:

  • Singlet: Indicates equivalent fluorines (likely achiral molecule or rapid averaging).

  • AB Quartet: Indicates diastereotopic fluorines . This confirms the presence of a nearby chiral center (e.g., the C4-Cl). The coupling constant (

    
    ) for gem-difluoro groups is typically large (230–250 Hz).
    
  • Peak Splitting: If the sample is a racemate, you will see one set of signals. If you add a Chiral Shift Reagent (e.g., Pirkle alcohol), the signals will split, allowing determination of enantiomeric excess (ee).

Protocol: Chiral Preparative HPLC

To separate the (


) and (

) enantiomers of the piperidine scaffold:
  • Column Selection: Polysaccharide-based columns are superior for fluorinated heterocycles.

    • Primary Screen: Chiralpak IA, IB, or IC (immobilized amylose/cellulose).

    • Phase: Normal Phase (Hexane/IPA) often provides better resolution for halogens than Reverse Phase.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

    • Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic amine nitrogen interacting with silanols.

  • Detection: UV at 210-220 nm (end absorption) or Refractive Index (RI) if UV is weak.

Workflow Racemate Racemic C7H12ClF2N (Synthesis Output) NMR_Check 19F NMR Analysis (Check Diastereotopicity) Racemate->NMR_Check Confirm Structure Chiral_HPLC Chiral Prep HPLC (Amylose/Cellulose) NMR_Check->Chiral_HPLC Method Dev Fraction_A Fraction 1 (e.g., R-Isomer) Chiral_HPLC->Fraction_A Fraction_B Fraction 2 (e.g., S-Isomer) Chiral_HPLC->Fraction_B XRay X-Ray / VCD (Absolute Config) Fraction_A->XRay

Figure 2: Workflow for the isolation and characterization of chiral fluorinated amines.

Part 5: Synthetic Pathways (Brief)

The synthesis of these scaffolds typically avoids direct fluorination of the amine due to oxidation risks.

  • Deoxofluorination Approach:

    • Precursor: N-ethyl-4-chloropiperidin-3-one.

    • Reagent: Deoxo-Fluor® or DAST at 0°C to RT.

    • Mechanism:[2][4][5] Nucleophilic fluorination of the ketone to the gem-difluoro moiety.

  • Building Block Approach (Recommended):

    • Start with commercially available 3,3-difluoropiperidine hydrochloride .

    • Step 1: N-alkylation with ethyl bromide (

      
      , MeCN).
      
    • Step 2: C-H activation or lithiation (less common) to introduce the Chlorine, OR start with a chloro-substituted difluoro building block.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Reich, H. J. (2023). WinDNMR: Dynamic NMR Spectra for Conformational Analysis. University of Wisconsin-Madison. Link

Sources

A Researcher's Guide to the Safe Handling and Risk Assessment of Novel Halogenated Amines: A Case Study on the C7H12ClF2N Molecular Formula

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The molecular formula C7H12ClF2N represents a multitude of possible chemical structures (isomers), each with unique physical, chemical, and toxicological properties. This document does not pertain to a specific, known compound but rather serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the principles of creating a comprehensive safety profile for a novel or uncharacterized halogenated amine. The data presented herein is illustrative and based on related chemical structures to provide a realistic framework for risk assessment.

Introduction: The Imperative of Proactive Safety Assessment

In the fast-paced environment of drug discovery and materials science, novel chemical entities are synthesized daily. While these compounds hold immense potential, they also present unknown hazards. A robust safety assessment, grounded in the principles of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is not merely a regulatory hurdle but a fundamental component of scientific integrity and laboratory safety.[1][2] This guide uses the hypothetical molecular formula C7H12ClF2N to illustrate the systematic process of hazard identification, risk mitigation, and the development of safe handling protocols.

The presence of halogens (chlorine and fluorine) and a nitrogen atom in a flexible seven-carbon backbone suggests several potential hazard classes. Halogenated compounds can exhibit significant toxicity, while the amine group can confer corrosive properties and basicity.[3][4] Therefore, a cautious and systematic approach is paramount before handling any quantity of such a substance.

Part 1: Hazard Identification and GHS Classification

The first step in any safety protocol is to anticipate the potential hazards. This is formally achieved through the GHS, an international standard for chemical hazard communication.[2][5] For a novel compound like C7H12ClF2N, classification is predictive, based on the hazards associated with its functional groups.

Predicted Hazard Profile

Based on common halogenated amines and similar structures, a plausible GHS classification for an uncharacterized C7H12ClF2N isomer would include the following hazards.

Hazard Class Pictogram Signal Word Hazard Statement (Illustrative)
Acute Toxicity (Oral, Dermal, Inhalation) Skull and CrossbonesDangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin Corrosion/Irritation CorrosionDangerH314: Causes severe skin burns and eye damage.[6][7]
Serious Eye Damage/Irritation CorrosionDangerH318: Causes serious eye damage.
Specific Target Organ Toxicity (Single Exposure) Health Hazard / Exclamation MarkWarningH335: May cause respiratory irritation.[8][9]
Hazardous to the Aquatic Environment EnvironmentWarningH411: Toxic to aquatic life with long lasting effects.

This table is illustrative. The actual classification would require empirical data.

The Logic of GHS Hazard Communication

The GHS framework is designed to be a self-validating system of communication, ensuring that users can quickly understand the risks and necessary precautions.

GHS_Workflow cluster_0 Hazard Identification cluster_1 GHS Classification cluster_2 Safety Communication Data Structural Information (C7H12ClF2N) Prediction Predictive Toxicology (Based on functional groups) Data->Prediction informs Classification Assign Hazard Classes (e.g., Acute Tox., Skin Corr.) Prediction->Classification Label_Elements Determine Label Elements: - Pictograms - Signal Word - H/P Statements Classification->Label_Elements SDS Author Safety Data Sheet (SDS) Label_Elements->SDS Label Create Container Label Label_Elements->Label Researcher Researcher SDS->Researcher provides detailed info Label->Researcher provides immediate warning

Caption: GHS Hazard Communication Workflow for a Novel Chemical.

Part 2: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of chemical safety. This involves a hierarchy of controls, starting with engineering controls and supplemented by appropriate PPE. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of such protective practices.[10]

Engineering Controls
  • Chemical Fume Hood: All manipulations of C7H12ClF2N, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12]

Personal Protective Equipment (PPE) Protocol

Given the predicted corrosive and toxic nature of C7H12ClF2N, a comprehensive PPE protocol is required.[13]

Protection Type Specification Causality and Rationale
Hand Protection Nitrile or Neoprene gloves (double-gloving recommended).Provides a barrier against dermal absorption. Double-gloving is crucial for handling highly toxic materials, allowing for safe removal of the outer glove if contamination occurs. Check manufacturer's breakthrough time data.
Eye Protection Chemical splash goggles and a full-face shield.The amine functionality suggests high corrosivity. Goggles prevent splashes from reaching the eyes, while the face shield protects the entire face from splashes during transfers of larger volumes.[4]
Skin and Body Protection Flame-resistant laboratory coat, long pants, and closed-toe shoes.A lab coat provides a primary barrier. For significant splash risks, a chemically resistant apron should be worn over the lab coat.[14]
Respiratory Protection Not required if work is conducted within a fume hood.A fume hood is the primary engineering control for respiratory protection. In case of a large spill or ventilation failure, a self-contained breathing apparatus (SCBA) would be necessary for emergency response.[15]

Part 3: Safe Handling, Storage, and Emergency Procedures

Standard Operating Procedure (SOP) for Handling

A detailed SOP is essential for ensuring consistent and safe practices.[11][16]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.[11]

  • Weighing: Weigh the material in a disposable container (e.g., a glass vial or weigh boat) within the fume hood to contain any dust or vapors.

  • Transfer: If transferring a solution, use a syringe or cannula for liquid transfers to minimize exposure. For solids, use a spatula and carefully add to the reaction vessel.

  • Post-Handling: Tightly cap the source container. Decontaminate the spatula or syringe with an appropriate solvent (e.g., isopropanol), and dispose of all contaminated disposable materials in a designated hazardous waste container.

  • Glove Removal: Remove the outer pair of gloves first, turning them inside out. Then, remove the inner pair. Wash hands thoroughly with soap and water.[13]

Storage Requirements

Proper segregation and storage of chemicals are critical to prevent accidental reactions.[12][17]

  • Location: Store in a designated, well-ventilated, and secured area.[17] A corrosives cabinet is recommended.

  • Incompatibilities: Halogenated amines can be incompatible with strong oxidizing agents, acids, and acid chlorides.[18] Store C7H12ClF2N away from these chemical classes.

  • Container: Keep the container tightly sealed to prevent the release of vapors.[19]

Chemical_Storage_Segregation cluster_storage Recommended Storage Cabinets C7H12ClF2N C7H12ClF2N (Corrosive/Toxic Amine) Oxidizers Oxidizers (e.g., Nitric Acid) C7H12ClF2N->Oxidizers Incompatible Acids Acids (e.g., HCl, H2SO4) C7H12ClF2N->Acids Incompatible Corrosives Cabinet Corrosives Cabinet C7H12ClF2N->Corrosives Cabinet Acids->Oxidizers Incompatible Acids->Corrosives Cabinet Flammables Flammables (e.g., Ethanol, Acetone) Flammables->Oxidizers Incompatible Flammables Cabinet Flammables Cabinet Flammables->Flammables Cabinet Inerts Inerts (e.g., NaCl) General Storage General Storage Inerts->General Storage

Caption: Chemical Storage Segregation Plan.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Exposure Route First-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[20]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: If safe to do so, remove ignition sources and increase ventilation (only if the spill is in a fume hood).

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite or sand).

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Conclusion

While the specific hazards of any isomer of C7H12ClF2N remain uncharacterized without empirical data, a framework built on the known risks of similar chemical structures provides a robust starting point for its safe management. By adhering to the principles of GHS, implementing stringent engineering and administrative controls, and utilizing appropriate PPE, researchers can confidently and safely explore the scientific potential of novel chemical entities. This proactive approach to safety is not a barrier to innovation; it is the foundation upon which sustainable and responsible scientific progress is built.

References

  • Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chemical Safety in Research and Teaching | New Mexico State University. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chemicals and Hazardous Materials | Harvard Environmental Health and Safety. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.). Retrieved February 23, 2026, from [Link]

  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. (n.d.). Retrieved February 23, 2026, from [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • GHS Classification Search Tool | ChemRadar. (n.d.). Retrieved February 23, 2026, from [Link]

  • GHS Classification (Rev.11, 2025) Summary - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. (n.d.). Retrieved February 23, 2026, from [Link]

  • AMINE O Safety Data Sheet. (2016, March 8). BASF. Retrieved February 23, 2026, from [Link]

  • hydrocarbons, C7, n-alkanes, isoalkanes, cyclics Safety Data Sheet. (2023, June 2). DHC Solvent Chemie GmbH. Retrieved February 23, 2026, from [Link]

  • desflurane Safety Data Sheet. (2017, February 27). Airgas. Retrieved February 23, 2026, from [Link]

  • ADDOCAT KE-9018 363D Material Safety Data Sheet. (n.d.). Tri-iso. Retrieved February 23, 2026, from [Link]

  • 2-chlorobenzylamine Safety Data Sheet. (n.d.). Sdfine. Retrieved February 23, 2026, from [Link]

  • 3-Chloro-2,3,3-trifluoropropene Safety Data Sheet. (2024, December 17). Retrieved February 23, 2026, from [Link]

Sources

Technical Guide: Commercial Sourcing & Application of C7H12ClF2N (Fluorinated Azaspiro Building Blocks)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Fluorinated Azaspirocyclic Amine Hydrochlorides Primary Target Isomer: 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride Formula: C


H

ClF

N (C

H

F

N

HCl)[1]

This guide addresses the procurement, handling, and application of C


H

ClF

N
, a molecular formula representing a critical class of fluorinated spirocyclic building blocks. In modern medicinal chemistry, these compounds serve as high-value bioisosteres for piperidines and morpholines. They are engineered to modulate lipophilicity (LogD), block metabolic soft spots (via gem-difluorination), and restrict conformational flexibility without adding excessive molecular weight.

The guide focuses on the two most commercially relevant isomers utilized in Fragment-Based Drug Discovery (FBDD):

  • 1,1-Difluoro-6-azaspiro[2.5]octane HCl (Piperidine mimic)

  • 5,5-Difluoro-2-azaspiro[3.4]octane HCl (Pyrrolidine/Azetidine mimic)

Part 1: Chemical Identity & Commercial Specifications

Researchers must distinguish between isomers when ordering, as the formula C


H

ClF

N is ambiguous in catalog searches.
Primary Isomer Specifications
FeatureIsomer A (Dominant)Isomer B (Secondary)
System Name 1,1-Difluoro-6-azaspiro[2.5]octane HCl 5,5-Difluoro-2-azaspiro[3.4]octane HCl
CAS Number 1263132-31-5 2806738-90-7 (varies by salt form)
Core Structure Spiro-fused Cyclopropane + PiperidineSpiro-fused Cyclobutane + Pyrrolidine
Role Piperidine BioisostereProline/Azetidine Bioisostere
MW 183.63 g/mol 183.63 g/mol
Exact Mass 147.086 (Free base)147.086 (Free base)
Solubility DMSO, Methanol, Water (High)DMSO, Methanol
Validated Suppliers (Global)

The following suppliers have been verified for stock availability and purity (>95%) suitable for GLP/GMP synthesis campaigns.

  • PharmaBlock Sciences: Primary manufacturer known for scaling spirocyclic building blocks. They often hold the process patents for the [2.5]octane synthesis.

  • Enamine: Offers the widest diversity of spiro-isomers, particularly useful for SAR (Structure-Activity Relationship) exploration around the C7 core.

  • BLD Pharm: Reliable stock for gram-scale quantities of CAS 1263132-31-5.

  • ChemScene: Secondary distributor often holding stock in US/EU warehouses for faster delivery.

Part 2: Technical Application & Rationale

The "Spiro-Fluoro" Effect in Drug Design

The C


H

ClF

N scaffold is not merely a linker; it is a functional tool to alter the physicochemical profile of a drug candidate.
  • Metabolic Stability: The gem-difluoro group on the spiro ring (e.g., the cyclopropane moiety in Isomer A) lowers the pKa of the adjacent amine slightly and blocks oxidative metabolism at the most accessible carbon sites.

  • Vector Control: Unlike linear alkyl chains, the spiro-fusion locks the amine vectors, reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity Modulation: The fluorine atoms lower the basicity of the amine and modulate LogP, often improving oral bioavailability compared to non-fluorinated analogues.

Decision Matrix: Selecting the Right Isomer

Use the following logic flow to determine which C7 isomer fits your SAR campaign.

IsomerSelection Start Target: Select C7H12ClF2N Isomer Q1 What is the parent scaffold being replaced? Start->Q1 Piperidine Piperidine / Cyclohexane Q1->Piperidine 6-Membered Ring Pyrrolidine Pyrrolidine / Azetidine Q1->Pyrrolidine 4/5-Membered Ring IsomerA Select: 1,1-Difluoro-6-azaspiro[2.5]octane (CAS 1263132-31-5) Piperidine->IsomerA ReasonA Maintains 6-membered ring chair conformation Blocks C3/C4 metabolism IsomerA->ReasonA IsomerB Select: 5,5-Difluoro-2-azaspiro[3.4]octane (CAS 2806738-90-7) Pyrrolidine->IsomerB ReasonB Increases sp3 character (Fsp3) Rigidifies 5-membered ring puckering IsomerB->ReasonB

Figure 1: Decision tree for selecting the appropriate spirocyclic isomer based on the parent scaffold geometry.

Part 3: Handling & Quality Control Protocols

Storage and Stability[2]
  • Hygroscopicity: As a hydrochloride salt, C

    
    H
    
    
    
    ClF
    
    
    N is hygroscopic. It must be stored in a desiccator or under nitrogen.
  • Shelf Life: Stable for >2 years at -20°C. At room temperature, it may absorb moisture, leading to "clumping" which affects stoichiometry in coupling reactions.

  • Free Basing: For reactions requiring the free amine (e.g., Buchwald-Hartwig coupling), neutralize the salt in situ using DIPEA or Cs

    
    CO
    
    
    
    rather than isolating the volatile free base.
QC Validation: 19F-NMR

The most rapid way to verify the identity of these isomers is Fluorine NMR, as the splitting patterns are distinct for spiro-systems.

  • Protocol: Dissolve 5mg in DMSO-d6.

  • Expected Shift (Isomer A): Look for an AB quartet system (or complex multiplet depending on resolution) around -130 to -150 ppm, characteristic of gem-difluorines on a cyclopropane ring.

  • Impurity Check: A singlet at -120 ppm often indicates hydrolysis products or ring-opening impurities.

Part 4: Synthetic Workflow Integration

When using C


H

ClF

N in library synthesis, the following workflow ensures high yields.

SynthesisWorkflow Input C7H12ClF2N (HCl Salt) Step1 1. Free Basing (in situ with DIPEA/Et3N) Input->Step1 Step2 2. Coupling Reaction (SNAr or Amide Coupling) Step1->Step2 Detail1 Solvent: DMF or DCM Avoid protic solvents if using active esters Step1->Detail1 Step3 3. Workup (Avoid Acidic Wash if Product Basic) Step2->Step3 Detail2 Monitor: LCMS (Mass = 147 + Electrophile) Step2->Detail2 Output Final Drug Candidate Step3->Output

Figure 2: Standard workflow for integrating the hydrochloride salt into medicinal chemistry routes.

Experimental Protocol: Amide Coupling (Example)
  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (1.1 eq) directly as a solid.

  • Reaction: Stir at RT for 2-4 hours.

  • Observation: The mixture should turn clear as the salt dissolves and reacts.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
     (sat) and Brine. Dry over Na
    
    
    
    SO
    
    
    .

References

  • PharmaBlock Sciences. (2025).[2] Featured Building Blocks: Spirocycles and Fluorinated Scaffolds.[2] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1263132-31-5). National Library of Medicine. Retrieved from

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. (Contextual foundation for spiro-amine use).
  • Stepaniuk, O., et al. (2025).[2] Synthesis of Spirocyclic Building Blocks. (Methodology for spiro-synthesis).[2][3][4] Journal of Organic and Pharmaceutical Chemistry. Retrieved from

  • BLD Pharm. (2025).[2] Product Catalog: CAS 1263132-31-5 Specifications. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract: The strategic incorporation of halogen atoms, particularly fluorine, into organic molecules has become a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview of a novel chemical space defined by the molecular formula C7H12ClF2N. While no specific compound with this formula is yet prominent in the literature, this document serves as a forward-looking manual for researchers seeking to explore this untapped area. We will delve into the rationale for investigating such compounds, propose potential isomeric structures, outline plausible synthetic strategies, detail essential analytical and characterization techniques, and explore a range of a priori biological applications. This whitepaper is designed to be a practical and insightful resource, empowering researchers to pioneer the development of next-generation therapeutics and functional materials based on the C7H12ClF2N framework.

Introduction: The Rationale for Exploring C7H12ClF2N

The confluence of a seven-carbon scaffold, a nitrogen heteroatom, and a unique combination of chlorine and difluoro substituents presents a compelling opportunity for chemical innovation. The integration of fluorine is a well-established strategy in medicinal chemistry to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] The presence of both chlorine and two fluorine atoms offers a rich landscape for fine-tuning these physicochemical parameters. Furthermore, the nitrogen atom provides a handle for forming salts, establishing key hydrogen bonds with biological targets, and serving as a reactive center for further chemical modification.

Halogenated organic compounds are prevalent in nature and have been developed for a wide array of applications, from pharmaceuticals to agrochemicals.[2][3][4] The C7H12ClF2N formula suggests a saturated or partially unsaturated cycloheptane or a related acyclic or heterocyclic structure, offering diverse conformational possibilities that can be exploited for targeted drug design. This guide will provide the foundational knowledge for researchers to systematically explore this promising, yet uncharted, chemical territory.

Isomeric Landscape and Structural Hypotheses

The molecular formula C7H12ClF2N gives rise to a vast number of potential isomers. Understanding this isomeric diversity is the first step in designing a targeted research program. The structural possibilities can be broadly categorized as follows:

  • Cycloheptylamine Derivatives: A seven-membered carbocyclic ring functionalized with a chlorine atom, two fluorine atoms, and an amino group. The relative positions of these substituents will lead to numerous regioisomers and stereoisomers.

  • Fluorinated and Chlorinated Azepane Derivatives: A seven-membered heterocyclic ring containing the nitrogen atom (an azepane skeleton), decorated with chlorine and fluorine atoms.

  • Piperidine and Pyrrolidine Derivatives: Six- and five-membered nitrogen-containing rings with fluorinated and chlorinated alkyl side chains.

  • Acyclic Amines: Linear or branched seven-carbon chains containing chlorine, fluorine, and a nitrogen atom.

The choice of which isomeric family to pursue will depend on the desired therapeutic target and the synthetic accessibility. For instance, cycloheptane derivatives are of interest for their conformational flexibility, which can be advantageous for optimizing binding to protein targets.[1][5]

Synthetic Strategies and Methodologies

The synthesis of C7H12ClF2N isomers will require a multi-step approach, leveraging modern techniques in organofluorine chemistry and heterocyclic synthesis. Below are proposed synthetic workflows for accessing key structural motifs.

Synthesis of Fluorinated and Chlorinated Cycloheptylamine Derivatives

A plausible route to substituted cycloheptylamines could involve the functionalization of a cycloheptanone precursor.

Experimental Protocol:

  • α-Fluorination and Chlorination of Cycloheptanone:

    • Start with commercially available cycloheptanone.

    • Perform an electrophilic fluorination using a reagent such as Selectfluor® to introduce the fluorine atoms. The regioselectivity can be controlled by the choice of reaction conditions and substrate.[6]

    • Subsequent chlorination at an adjacent or remote position can be achieved using various chlorinating agents like N-chlorosuccinimide (NCS).

  • Reductive Amination:

    • The resulting halogenated cycloheptanone can be converted to the corresponding amine via reductive amination.

    • React the ketone with an ammonia source (e.g., ammonium acetate) or a primary amine in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Diagram of Synthetic Workflow:

G A Cycloheptanone B Electrophilic Fluorination (e.g., Selectfluor®) A->B C Chlorination (e.g., NCS) B->C D Halogenated Cycloheptanone C->D E Reductive Amination (Ammonia source, Reducing agent) D->E F C7H12ClF2N (Cycloheptylamine Derivative) E->F

Caption: Proposed synthesis of cycloheptylamine derivatives.

Synthesis of Fluorinated Azepane Derivatives

For heterocyclic targets, ring-expansion strategies or the cyclization of functionalized acyclic precursors are viable options.

Experimental Protocol:

  • Synthesis of a Halogenated Acyclic Precursor:

    • Begin with a suitable seven-carbon diol or amino alcohol.

    • Selectively introduce fluorine and chlorine atoms using established halogenation methods.

  • Cyclization to Form the Azepane Ring:

    • Convert the terminal hydroxyl groups to leaving groups (e.g., tosylates or mesylates).

    • Perform an intramolecular nucleophilic substitution with a primary amine to close the ring.

Diagram of Synthetic Logic:

G A Acyclic Precursor (e.g., Halogenated Amino Alcohol) B Intramolecular Cyclization A->B C C7H12ClF2N (Azepane Derivative) B->C

Caption: General strategy for azepane synthesis.

Analytical Characterization

Given the high likelihood of generating isomeric mixtures, a robust analytical workflow is critical for structural elucidation and purity assessment.

Analytical Technique Purpose Expected Information
Mass Spectrometry (MS) Molecular weight determination and elemental composition confirmation.A molecular ion peak corresponding to the exact mass of C7H12ClF2N. Fragmentation patterns can provide clues about the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and isomer identification.¹H NMR: Chemical shifts and coupling constants reveal the proton environment. ¹³C NMR: Shows the number of unique carbon atoms. ¹⁹F NMR: Crucial for identifying the electronic environment of the fluorine atoms and their coupling to neighboring protons. 2D NMR techniques (COSY, HSQC, HMBC) will be essential for assigning the full structure.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for N-H bonds (in amines), C-F bonds, and C-Cl bonds.
Molecular Rotational Resonance (MRR) Spectroscopy Unambiguous differentiation of isomers in a mixture without separation.Provides precise rotational constants that are unique to each isomer's three-dimensional structure.[7][8]

Experimental Protocol: Isomer Analysis using MRR Spectroscopy

  • Sample Introduction: Introduce the synthesized mixture into the high-vacuum chamber of the MRR spectrometer, typically through a heated nozzle to generate a molecular beam.

  • Data Acquisition: Excite the molecules with a broadband microwave pulse and record the resulting free induction decay.

  • Spectral Analysis: Fourier transform the time-domain signal to obtain the frequency-domain spectrum.

  • Computational Correlation: Compare the experimentally observed rotational constants to those predicted from ab initio quantum chemical calculations for all plausible isomers. A match between the experimental and calculated constants provides a definitive structural assignment for each component in the mixture.[7][8]

Potential Biological and Industrial Applications

The structural features of C7H12ClF2N compounds suggest a range of potential applications, particularly in the life sciences.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the halogen atoms could facilitate blood-brain barrier penetration, making these compounds candidates for CNS-active drugs.

  • Antimicrobial Agents: Many halogenated natural products exhibit potent antimicrobial activity.[3][4] Novel C7H12ClF2N scaffolds could represent a new class of antibiotics.

  • Enzyme Inhibitors: The unique electronic properties of the C-F and C-Cl bonds can be exploited to design specific enzyme inhibitors, for example, in the context of cancer therapy.[9]

  • Agrochemicals: The development of new pesticides and herbicides often relies on halogenated organic molecules.[10]

  • Advanced Materials: Fluorinated compounds can possess unique properties relevant to materials science, such as in the development of liquid crystals or specialized polymers.[11][12]

Conclusion and Future Directions

The chemical space defined by the formula C7H12ClF2N represents a fertile ground for discovery. While this guide has laid out a theoretical and practical framework for the exploration of these novel compounds, the ultimate success will depend on the ingenuity and perseverance of the researchers who venture into this territory. The synthesis and characterization of the first C7H12ClF2N isomers will undoubtedly open up new avenues in medicinal chemistry and materials science. It is our hope that this document will serve as a catalyst for such pioneering work, providing both the strategic vision and the detailed methodologies necessary to unlock the potential of this exciting new class of halogenated compounds.

References

  • Herasymchuk, M., et al. (2020). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry. [Link]

  • Kodavanti, P. R. S. (2023). Perspective on halogenated organic compounds. National Institutes of Health. [Link]

  • Engvild, K. C. (1986). Biological activities of natural halogen compounds. ResearchGate. [Link]

  • Butler, A., & Catter-Facklin, T. (2020). Biological Activity of Recently Discovered Halogenated Marine Natural Products. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Synthesis of polyfluorinated cycloheptane derivative 504. [Link]

  • Gribble, G. W. (2015). Halogenated Organic Compounds - A Global Perspective. ResearchGate. [Link]

  • Sandford, G. (2015). Synthesis of Fluorinated N-Heterocycles: Analogues of Febrifugine. Durham University. [Link]

  • Wikipedia. (n.d.). Glossary of chemical formulae. [Link]

  • Pate, B. H. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. Wiley Online Library. [Link]

  • Ben Amor, I., et al. (n.d.). General chemical formula of the compounds under study (n = 7-12). ResearchGate. [Link]

  • PubChem. (n.d.). Chlorodifluoroacetonitrile. National Institutes of Health. [Link]

  • Plunkett, W., et al. (2018). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. eLife. [Link]

  • PCCP HOT Articles. (2017). Energetic and spectroscopic properties of the low-lying C7H2 isomers: a high-level ab initio perspective. Royal Society of Chemistry. [Link]

  • Pate, B. H. (2023). Analysis of isomeric mixtures by molecular rotational resonance spectroscopy. CRIS. [Link]

  • MDPI. (2023). Organic Compounds with Biological Activity. MDPI. [Link]

  • Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. [Link]

Sources

Methodological & Application

Application Note: Advanced Quantification of C7H12ClF2N (2,2-Difluoro-6-azaspiro[2.5]octane HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the analytical strategy for 2,2-Difluoro-6-azaspiro[2.5]octane hydrochloride (C7H12ClF2N), a specialized fluorinated spirocyclic amine intermediate often used in medicinal chemistry to modulate lipophilicity and metabolic stability.

The Analytical Challenge: The core difficulty in quantifying C7H12ClF2N is its lack of a conjugated


-system , rendering it "invisible" to standard UV-Vis detection (HPLC-UV) at wavelengths >210 nm. Furthermore, as a hydrochloride salt of a secondary amine, it exhibits high polarity and low retention on standard C18 columns under acidic conditions.

The Solution: This guide presents two orthogonal methodologies designed for specific stages of drug development:

  • Protocol A (Trace Quantification): UHPLC-MS/MS using HILIC chromatography for maximum sensitivity (bioanalysis/genotoxic impurity screening).

  • Protocol B (Assay & Purity): HPLC-CAD (Charged Aerosol Detection) for robust, universal quantification without derivatization (CMC/Quality Control).

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2,2-Difluoro-6-azaspiro[2.5]octane hydrochloride
Formula C7H12ClF2N (Salt) / C7H11F2N (Free Base)
MW 183.63 g/mol (Salt) / 147.17 g/mol (Free Base)
CAS 1263132-31-5
pKa (Calc) ~10.5 (Secondary Amine)
LogP (Calc) ~1.2 (Free Base)
Solubility Soluble in Water, Methanol, DMSO

Protocol A: Trace Quantification via HILIC-MS/MS

Objective: Quantification of C7H12ClF2N in complex matrices (plasma or reaction mixtures) at ng/mL levels. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reversed-Phase (RP) because the analyte is highly polar and positively charged at neutral/acidic pH. HILIC provides superior retention and desolvation efficiency for ESI+.

Instrumentation & Conditions[1][2]
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+

  • Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm)

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min

Mobile Phase Strategy
  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Buffer is critical for peak shape.

  • Mobile Phase B (MPB): Acetonitrile (0.1% Formic Acid).

Gradient Table:

Time (min)% MPB (ACN)StateMechanism
0.0090%InitialHigh organic favors HILIC retention
1.0090%IsocraticLoad sample
5.0050%RampElute polar impurities
5.1090%ResetRe-equilibrate
8.0090%StopReady for next inj
Mass Spectrometry Parameters (ESI+)

The analyte is detected as the protonated free base


.
  • Ion Source: Electrospray Ionization (Positive)[1]

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

MRM Transitions:

Transition TypePrecursor (m/z)Product (m/z)CE (eV)Structural Logic
Quantifier 148.1128.120Loss of HF (Common in fluorinated aliphatics)
Qualifier 148.1100.135Ring cleavage/Loss of CH2F2 fragments

Protocol B: Purity Assay via HPLC-CAD

Objective: Routine purity testing and assay determination (>98%) where MS is overkill or unavailable. Rationale: Charged Aerosol Detection (CAD) detects any non-volatile analyte regardless of optical properties. It is superior to Refractive Index (RI) for gradient compatibility and sensitivity.

Instrumentation[1][2][3][4]
  • Detector: Thermo Scientific Corona Veo CAD (or similar).

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Power Function: 1.00 (Linearity correction may be needed).

Chromatographic Conditions (Reversed Phase)

To retain this polar amine on C18, we use a high pH strategy to suppress ionization (neutralize the amine), increasing hydrophobicity.

  • Column: Agilent Poroshell HPH-C18 (2.7 µm, 3.0 x 100 mm). High pH resistant.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.6 mL/min.

Gradient:

  • 0-1 min: 5% B

  • 1-8 min: 5%

    
     60% B
    
  • 8-10 min: 95% B (Wash)

Sample Preparation Workflows

The following diagram illustrates the decision matrix for sample preparation based on the matrix type.

SamplePrep Start Sample Matrix Input Type1 Raw API / Powder Start->Type1 Type2 Biological (Plasma) Start->Type2 Type3 Reaction Mix (Organic) Start->Type3 Step1_Dil Dissolve in 50:50 MeOH:Water (Target: 0.1 mg/mL) Type1->Step1_Dil Step2_PPT Protein Precipitation Add 3x Vol Cold ACN Vortex 30s -> Centrifuge Type2->Step2_PPT Step3_Evap Evaporate Supernatant Reconstitute in Mobile Phase Type3->Step3_Evap Step4_Filter Filter 0.2 µm PTFE Step1_Dil->Step4_Filter Step2_PPT->Step3_Evap Analysis Inject to LC System Step3_Evap->Analysis Step3_Evap->Analysis Step4_Filter->Analysis

Figure 1: Decision tree for sample preparation ensuring compatibility with HILIC and RP modes.

Method Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, the following system suitability tests (SST) must be passed before every run.

System Suitability Parameters[2]
ParameterAcceptance CriteriaScientific Logic
Retention Time (RT) Precision RSD

0.5% (n=6)
Ensures pump stability and column equilibration (critical for HILIC).
Peak Tailing Factor

Secondary amines interact with silanols; poor tailing indicates column aging or pH drift.
Signal-to-Noise (LOQ) S/N

10
Defines the limit of quantification.
Blank Interference < 5% of LOQ areaEssential for trace analysis of ubiquitous amines.
Linearity & Range
  • Protocol A (MS): Linear range typically 1.0 ng/mL to 1000 ng/mL (

    
    ). Use 
    
    
    
    weighting.
  • Protocol B (CAD): CAD response is curvilinear. Use a Quadratic fit or log-log plot for broad ranges (

    
    ).
    

Troubleshooting Guide

Issue: Peak Splitting in HILIC

  • Cause: Sample solvent mismatch. Injecting an aqueous sample into a high-organic HILIC mobile phase causes "breakthrough."

  • Fix: Dissolve/dilute the sample in 90% Acetonitrile / 10% Buffer before injection.

Issue: High Backpressure on CAD

  • Cause: Salt precipitation.

  • Fix: Ensure the nebulizer is flushed with 10% Methanol/Water after the run. Do not leave phosphate buffers (if used) in the system; volatile buffers (Ammonium Formate/Acetate) are mandatory for CAD.

References

  • HILIC Mechanism for Polar Amines: McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.

  • Charged Aerosol Detection Principles: Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A.

  • Analysis of Fluorinated Pharmaceuticals: Pusateri, M. A., et al. (2018). Analytical strategies for the determination of organofluorine compounds. Analytical Chemistry.[2][3][1][4][5][6][7]

  • Spirocyclic Scaffolds in Drug Discovery: Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

Sources

C7H12ClF2N as a potential inhibitor of [target enzyme/protein]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of C7H12ClF2N (1,1-Difluoro-5-azaspiro[2.5]octane HCl) as a Potential Inhibitor of Monoamine Oxidase B (MAO-B)

Executive Summary

Compound Identification: C7H12ClF2N Systematic Name: 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride Target Class: Flavin-containing Amine Oxidoreductases (Primary Target: Monoamine Oxidase B, MAO-B) Application: Fragment-based drug discovery (FBDD), metabolic stability probing, and enzyme kinetics profiling.

This technical guide outlines the protocol for evaluating 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride (hereafter referred to as DF-Spiro ) as a competitive inhibitor of Monoamine Oxidase B (MAO-B). The presence of the gem-difluorocyclopropane moiety serves as a bioisostere for the carbonyl group and modulates the basicity of the secondary amine (pKa adjustment), making it a privileged scaffold for targeting the catalytic site of amine oxidases and protecting against metabolic N-dealkylation.

Scientific Rationale & Mechanism

Structural Logic

The DF-Spiro scaffold offers distinct advantages over traditional piperidine-based inhibitors:

  • Conformational Restriction: The spiro-fusion rigidifies the piperidine ring, reducing the entropic penalty upon binding to the MAO-B active site.

  • Electronic Modulation: The fluorine atoms at the C1 position withdraw electron density, lowering the pKa of the secondary amine (approx. 8.5–9.0 vs. 11.0 for piperidine). This increases the fraction of the uncharged species at physiological pH, facilitating access to the hydrophobic active site of MAO-B.

  • Metabolic Blockade: The gem-difluoro group blocks the common site of oxidative metabolism, potentially extending the half-life of the inhibitor.

Proposed Mechanism of Inhibition

MAO-B oxidizes amines via a single-electron transfer mechanism involving the FAD cofactor. DF-Spiro is hypothesized to act via competitive reversible inhibition :

  • Binding: The secondary amine coordinates with the "aromatic cage" (Tyr398/Tyr435) in the substrate cavity.

  • Steric Occlusion: The bulky gem-difluoro group clashes with the FAD cofactor or the entrance loop, preventing the binding of natural substrates (e.g., dopamine, phenylethylamine).

  • Transition State Mimicry: The spiro-cycle mimics the transition state of substrate oxidation, stabilizing the enzyme-inhibitor complex.

Experimental Protocols

Protocol A: In Vitro Fluorometric Inhibition Assay (Amplex Red)

Objective: Determine the IC50 of DF-Spiro against recombinant human MAO-B.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Enzyme: Recombinant Human MAO-B (1 U/mL stock).

  • Substrate:

    
    -Tyramine (200 µM final) or Benzylamine.
    
  • Detection: Amplex Red Reagent (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

  • Inhibitor: DF-Spiro (Stock: 10 mM in DMSO).

Workflow:

  • Preparation: Dilute DF-Spiro in Buffer to create a 10-point concentration series (0.1 nM to 100 µM).

  • Pre-incubation: Mix 40 µL of Enzyme solution (0.05 U/mL final) with 10 µL of Inhibitor. Incubate at 37°C for 15 minutes. Note: This step allows for the detection of slow-binding inhibition.

  • Reaction Initiation: Add 50 µL of Master Mix (Substrate + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. log[Inhibitor] to determine IC50.
    

Validation Criteria:

  • Z-Factor: > 0.5 for the assay plate.

  • Reference Control: Selegiline (IC50 ~10-20 nM) must be included as a positive control.

Protocol B: Kinetic Mechanism Analysis (Lineweaver-Burk)

Objective: Define the mode of inhibition (Competitive, Non-competitive, or Mixed) and determine the inhibition constant (


).

Methodology:

  • Matrix Setup: Prepare a 4x4 matrix of Substrate concentrations (0.5x, 1x, 2x, 5x

    
    ) and Inhibitor concentrations (0, 0.5x, 1x, 2x IC50).
    
  • Reaction: Run the enzymatic reaction as described in Protocol A.

  • Plotting: Construct Lineweaver-Burk plots (1/V vs. 1/[S]).

    • Competitive: Lines intersect at the Y-axis (

      
       unchanged, 
      
      
      
      increases).
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Mixed: Lines intersect in the second quadrant.

  • Calculation: Use the Cheng-Prusoff equation for competitive inhibition:

    
    
    

Data Presentation & Visualization

Table 1: Expected Physicochemical Profile of C7H12ClF2N
PropertyValue / DescriptionImpact on Inhibition
MW 183.63 g/mol Fragment-sized; high ligand efficiency potential.
LogP ~1.2 (Predicted)Moderate lipophilicity; good CNS penetration potential.
TPSA 12.0 ŲExcellent membrane permeability.
H-Bond Donors 1 (NH2+)Critical for anchoring to Asp294 (if applicable) or water networks.
Fluorine Effect

(Inductive)
Lowers amine pKa; increases metabolic stability.
Figure 1: MAO-B Inhibition Pathway & Screening Workflow

MAOB_Inhibition cluster_workflow Experimental Workflow Compound C7H12ClF2N (DF-Spiro) MAOB_Active MAO-B Active Site Compound->MAOB_Active Kon (Binding) Complex Enzyme-Inhibitor Complex (E-I) MAOB_Active->Complex Steric Blockade Product Product (H2O2 + Aldehyde) MAOB_Active->Product Catalysis (Blocked) Complex->MAOB_Active Koff (Dissociation) Substrate Substrate (Tyramine) Substrate->MAOB_Active Competition Signal Fluorescence (Resorufin) Product->Signal Amplex Red Coupling Screen 1. Single Point Screen (10 µM) DoseResp 2. IC50 Determination Screen->DoseResp Kinetics 3. Ki & Mode of Action DoseResp->Kinetics

Caption: Mechanistic pathway of competitive inhibition by DF-Spiro and the sequential screening cascade.

Critical Considerations & Troubleshooting

  • Solubility: While the hydrochloride salt is water-soluble, the free base is lipophilic. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme denaturation.

  • Time-Dependence: Fluorinated amines can sometimes act as mechanism-based inactivators (suicide substrates). If the IC50 decreases significantly with increased pre-incubation time (e.g., 5 min vs 60 min), investigate for irreversible covalent modification.

  • Interference: Primary and secondary amines can react with aldehydes. Ensure the assay coupling system (HRP/Amplex Red) is not inhibited by the compound itself (run a control with H2O2 only).

References

  • Wouters, J. (1998). Structural aspects of monoamine oxidase and its reversible inhibitors. Current Medicinal Chemistry. Link

  • Binda, C., et al. (2004). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature Structural & Molecular Biology. Link

  • Fluorochem. (2024).[1][2] Product Specification: 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride. Link

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press.

Sources

C7H12ClF2N formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Delivery of C7H12ClF2N (Fluorinated Amine HCl) for In Vivo Studies

Executive Summary

This guide details the formulation, stability assessment, and in vivo administration protocols for C7H12ClF2N (Molecular Weight: ~183.62 g/mol ). Based on its stoichiometry, this compound is classified as a fluorinated amine hydrochloride salt (Base:


 + HCl).

While the hydrochloride salt form typically confers water solubility, the presence of gem-difluoro (


) or trifluoromethyl moieties significantly increases lipophilicity (

), creating a unique "solubility-permeability" paradox. This note addresses the critical challenge of maintaining solubility at physiological pH (7.4) to prevent micro-precipitation during intravenous (IV) or intraperitoneal (IP) administration, which can lead to embolism or local toxicity.

Physicochemical Profiling & Pre-Formulation

Before attempting in vivo work, the compound must be profiled to select the correct vehicle.

Calculated Properties (Reference)
PropertyValueImplication for Formulation
Formula

Stoichiometry suggests a mono-HCl salt of a fluorinated amine.
MW 183.62 g/mol Low MW facilitates rapid clearance; frequent dosing may be required.
Physical State White/Off-white SolidLikely hygroscopic. Store with desiccant at -20°C.
Predicted pKa 8.5 – 10.5 (Amine)Ionized (soluble) at pH < 7.0. Risk of precipitation at pH > 7.4.
Solubility (Water) High (Acidic pH)Native pH of solution will be ~4.0–5.0 (acidic).
The "Common Ion Effect" Trap

Warning: Do not dissolve this compound directly in 0.9% Saline (NaCl) as the primary solvent if the concentration is near the saturation limit. The high concentration of chloride ions (


) in saline can suppress the dissociation of the hydrochloride salt (

), reducing solubility and causing "salting out."
  • Recommendation: Dissolve in pure water or 5% Dextrose (D5W) first, then adjust tonicity.

Vehicle Selection Strategy

The choice of vehicle depends strictly on the required concentration and route of administration.

FormulationDecision Start Target Concentration? LowConc < 5 mg/mL Start->LowConc HighConc > 5 mg/mL Start->HighConc Route Route of Admin? LowConc->Route Sol_C Vehicle C (Solubility Enhancer): 10% HP-beta-CD in Saline OR 5% DMSO + 40% PEG400 + 55% Water HighConc->Sol_C IV IV (Intravenous) Route->IV Strict pH/Particle limit IP_PO IP / PO Route->IP_PO Higher tolerance Sol_B Vehicle B: 5% Dextrose (D5W) (Best for salt stability) IV->Sol_B Sol_A Vehicle A: PBS (pH 7.4) or Saline (Check precipitation!) IP_PO->Sol_A

Figure 1: Decision tree for vehicle selection based on dose requirements and administration route.

Detailed Formulation Protocols

Protocol A: Standard Aqueous Formulation (For Low Doses < 10 mg/kg)

Best for: IV Bolus, IP, PO screening.

Materials:

  • C7H12ClF2N (Solid)

  • Sterile Water for Injection (WFI) or 5% Dextrose (D5W)

  • 0.1N NaOH (for pH adjustment)

  • 0.22 µm PES Syringe Filter (Polyethersulfone is low-binding for amines)

Procedure:

  • Calculation: Calculate the required mass.

    • Example: For 5 mL of 2 mg/mL solution

      
       Weigh 10 mg.
      
  • Dissolution: Add 90% of the final volume of WFI or D5W. Vortex for 1-2 minutes. The solution should be clear and colorless.

    • Note: The pH will likely be acidic (~pH 4.0-5.0) due to the HCl moiety.

  • pH Adjustment (Critical):

    • Check pH using a micro-probe.

    • If pH < 4.5 (too acidic for IV), slowly add 0.1N NaOH dropwise under stirring.

    • Target pH: 5.5 – 6.5.

    • Caution: Do not exceed pH 7.0. As you approach the pKa of the amine, the free base (

      
      ) may precipitate as a cloudy haze.
      
  • Finalize: Add remaining solvent to volume.

  • Sterilization: Filter through a 0.22 µm PES filter into a sterile vial.

Protocol B: Co-Solvent Formulation (For High Doses > 20 mg/kg)

Best for: Toxicology studies, IP, PO where solubility is limited.

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Procedure:

  • Weighing: Weigh C7H12ClF2N into a glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total). Vortex until fully dissolved.

    • Why: DMSO disrupts the crystal lattice of the fluorinated compound effectively.

  • Stabilization: Add PEG400 (40% of total).[1] Vortex.

    • Why: PEG400 acts as a co-solvent to maintain solubility when water is added.

  • Dilution: Slowly add Saline (55% of total) while vortexing.

    • Observation: If cloudiness appears, sonicate for 5 mins at 37°C. If it remains cloudy, the formulation is unstable; switch to Cyclodextrin (Protocol C).

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: Valuable compounds, preventing irritation, long-term infusion.

Vehicle: 20% (w/v) SBE-β-Cyclodextrin (Captisol®) in Water.

Procedure:

  • Prepare a 20% stock solution of SBE-β-CD in water.

  • Add C7H12ClF2N solid to the CD solution.

  • Stir for 30–60 minutes. The hydrophobic fluorinated motif will encapsulate inside the cyclodextrin torus, shielding it from water while maintaining solubility.

  • Filter sterilize.

In Vivo Administration Guidelines

Dosing Volumes & Limits

Based on animal welfare guidelines (e.g., IACUC), strictly adhere to these limits to prevent hemodynamic shock.

SpeciesRouteIdeal Vol.Max Vol.pH ToleranceRecommended Vehicle
Mouse (25g) IV (Tail Vein)100 µL200 µL5.0 – 8.0D5W or Saline
IP 250 µL500 µL4.5 – 8.5Saline / PEG400 mix
PO (Gavage)200 µL250 µL3.0 – 9.0Water / Methylcellulose
Rat (250g) IV 1.0 mL2.0 mL5.0 – 8.0D5W
Administration Workflow

AdminWorkflow Prep 1. Fresh Prep (Use within 4h) Inspect 2. Visual Check (Must be clear) Prep->Inspect Warm 3. Warm to 37°C (Prevents vascular spasm) Inspect->Warm Dose 4. Slow Injection (Mouse IV: >10 sec) Warm->Dose Monitor 5. Post-Dose Obs. (Tail necrosis/Hemolysis) Dose->Monitor

Figure 2: Critical workflow for intravenous administration.

Quality Control & Stability

  • Visual Inspection: Hold the vial against a black background with a strong light source (Tyndall effect). Any scattering indicates micro-precipitation. Do not inject.

  • Stability: Amine hydrochlorides are generally stable in solution for 24 hours at 4°C. However, fluorinated amines can undergo slow hydrolysis or cyclization depending on the specific position of the Fluorine/Chlorine.

    • Rule:Always formulate fresh (ex tempore) for the first study. Do not store solutions overnight until stability data (HPLC) confirms it is safe.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Chlorodifluoroamine (Structural Analog Reference). [Link]

  • University of Kentucky. IACUC Guidelines: Injection Techniques and Maximum Dosing Volumes. [Link]

  • Journal of Pharmaceutical Sciences. Solubilization of Poorly Water-Soluble Drugs by Cyclodextrins. (Loftsson et al.) [Link]

  • Frontiers in Pharmacology. Introduction to Small Molecule Preclinical Development and Formulation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Halogenated Aliphatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Guide Focus: C7H12ClF2N and Analogs

Welcome to the technical support center for the purification of complex halogenated aliphatic amines, with a focus on compounds represented by the molecular formula C7H12ClF2N. This guide is designed for researchers, chemists, and process development scientists who encounter challenges in achieving high purity for these often novel and sensitive molecules.

As a Senior Application Scientist, I understand that purifying compounds with multiple halogen atoms and a nitrogen functional group presents a unique set of obstacles, from managing stereoisomers to preventing on-column degradation. This resource provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to guide you through these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered questions regarding the purification of C7H12ClF2N and similar halogenated amines.

Q1: What are the most significant challenges when purifying small halogenated amines like C7H12ClF2N?

A1: The primary challenges stem from a combination of factors:

  • Polarity and Solubility: The presence of both a basic nitrogen atom and lipophilic halogenated alkyl fragments can lead to complex solubility profiles and unpredictable chromatographic behavior. The molecule may streak on silica gel or exhibit poor solubility in common recrystallization solvents.

  • Isomeric Complexity: Depending on the synthesis route, C7H12ClF2N can exist as multiple constitutional isomers or stereoisomers (enantiomers and diastereomers). Separating these closely related species often requires specialized chiral chromatography techniques.

  • Chemical Instability: Halogenated amines can be susceptible to degradation under certain conditions. For instance, they may undergo elimination reactions on acidic or basic stationary phases, or dehalogenation. The lone pair on the nitrogen can also catalyze decomposition pathways.

  • Removal of Halogenated Impurities: Side-products from synthesis, such as compounds with different degrees of halogenation or starting materials, can have very similar polarities to the target compound, making separation difficult.

Q2: How do I choose the best primary purification technique for a novel C7H12ClF2N analog?

A2: The choice of purification technique depends on the scale of your experiment and the nature of the impurities. A logical workflow for selecting a method is outlined below.

G cluster_0 A Initial Purity Assessment (TLC, LC-MS, NMR) B Major Impurities Identified? A->B C Target Compound Thermally Stable? B->C Yes E Column Chromatography B->E No / Unknown D Distillation / Kugelrohr C->D Yes, and volatile C->E No / Non-volatile H Final Purity Check D->H F Recrystallization / Salt Formation E->F Crystalline Solid? G Preparative HPLC / SFC E->G Difficult Separation / Isomers? F->H G->H

Caption: Decision workflow for selecting a primary purification technique.

  • For thermally stable and volatile compounds: Distillation or Kugelrohr can be highly effective for removing non-volatile impurities.

  • For most mixtures: Flash column chromatography is the workhorse technique. However, the choice of stationary and mobile phase is critical.

  • For crystalline solids: Recrystallization is an excellent and scalable option if a suitable solvent system can be found. Converting the amine to a salt (e.g., hydrochloride or tartrate) can often improve crystallinity.

  • For challenging separations (e.g., diastereomers): Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary.

Q3: My C7H12ClF2N compound appears to be degrading on silica gel. What are my options?

A3: Degradation on standard silica gel is a common issue for amines due to the acidic nature of silanol groups on the silica surface. Here are several effective strategies to mitigate this:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v) or ammonium hydroxide. This deprotonates the acidic silanol groups.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for acid-sensitive compounds. Basic alumina is generally preferred for amines.

    • Treated Silica: Commercially available deactivated or base-treated silica gels are excellent options.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like acetonitrile and water can be a very effective and gentle purification method.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you might encounter during the purification of C7H12ClF2N and related compounds.

Issue 1: Low Recovery and Streaking During Flash Column Chromatography

Symptoms:

  • The total mass recovered after chromatography is significantly lower than the starting mass.

  • The spots on the TLC plate are elongated or "streak" up the plate.

  • The purified fractions are still contaminated with starting materials or other impurities.

Causality Analysis: Streaking and low recovery are classic signs of strong, undesirable interactions between the basic amine and the acidic silica gel stationary phase. This can lead to irreversible adsorption (loss of material) and poor separation efficiency.

Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Step 1: Add a small amount of a basic modifier to your mobile phase. Start with 0.5% triethylamine (Et3N) or 0.1-0.5% ammonium hydroxide (NH4OH) in your ethyl acetate/hexane or dichloromethane/methanol solvent system.

    • Step 2: Run a new TLC with the modified mobile phase. The spots should be much more compact and have a higher Rf value.

    • Rationale: The basic modifier competes with your amine for binding to the acidic silanol sites on the silica, allowing your compound to travel through the column more cleanly.

  • Stationary Phase Selection:

    • Step 1: If mobile phase modification is insufficient, switch to a more inert stationary phase. Pack a column with neutral alumina as a first alternative.

    • Step 2: Develop a solvent system for alumina using TLC. Note that the elution order may change compared to silica.

    • Step 3 (Advanced): For very sensitive or highly polar amines, consider using reversed-phase (C18) flash chromatography. This avoids acidic silanol groups entirely.

Data Summary: Mobile Phase Modifiers for Amine Chromatography

ModifierTypical ConcentrationSolvent System CompatibilityNotes
Triethylamine (Et3N)0.5 - 2.0% (v/v)Hexanes/EtOAc, DCM/MeOHVolatile, easy to remove under vacuum.
Ammonium Hydroxide0.1 - 1.0% (v/v)DCM/MeOH, EtOAcUse in a well-ventilated fume hood.
Pyridine0.1 - 0.5% (v/v)Hexanes/EtOAcLess common, can be harder to remove.
Issue 2: Co-elution of Diastereomeric Impurities

Symptoms:

  • NMR analysis of the "purified" product shows two sets of signals for what should be a single compound.

  • LC-MS analysis shows a single mass peak, but the chromatographic peak is broad or has a shoulder.

Causality Analysis: Diastereomers have the same molecular weight but different 3D arrangements. They are distinct chemical compounds and often have very similar polarities, making them difficult to separate on standard achiral stationary phases.

Troubleshooting Protocol:

  • Optimize Achiral Chromatography:

    • Step 1: Switch to a less polar, "weaker" mobile phase system. A shallower solvent gradient gives the column more "time" to resolve closely eluting compounds.

    • Step 2: Try a different achiral stationary phase. Sometimes a switch from silica to alumina, or to a different pore size of silica, can alter the selectivity enough to achieve separation.

  • Employ Chiral Chromatography:

    • Step 1: Analytical Method Development: Screen for separation on several chiral stationary phases (CSPs) using an analytical HPLC system. Common phases are based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD).

    • Step 2: Mobile Phase Screening: Test different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol.

    • Step 3: Scale-up to Preparative SFC/HPLC: Once a separation is achieved at the analytical scale, the method can be scaled up to a preparative system to isolate larger quantities of each diastereomer. Supercritical Fluid Chromatography (SFC) is often preferred for this as it is faster and uses less solvent.

G cluster_1 A Diastereomeric Mixture Detected B Optimize Achiral Flash Chromatography (Shallow Gradient, Different Sorbent) A->B C Separation Achieved? B->C D Analytical Chiral HPLC/SFC Screening C->D No H Proceed with Pure Isomers C->H Yes E Identify Optimal Chiral Stationary Phase (CSP) and Mobile Phase D->E F Scale-up to Preparative Chiral HPLC/SFC E->F G Isolate Pure Diastereomers F->G G->H

Caption: Workflow for the separation of diastereomeric impurities.

Part 3: Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Flash Chromatography
  • Objective: To prepare a neutralized silica gel slurry to prevent the degradation of acid-sensitive amines.

  • Materials:

    • Standard silica gel (230-400 mesh)

    • Mobile phase solvent (e.g., 9:1 Hexane/Ethyl Acetate)

    • Triethylamine (Et3N)

    • Glass funnel and flash column

  • Procedure:

    • In a beaker, add the required amount of silica gel for your column.

    • Prepare your starting mobile phase (e.g., 500 mL of 9:1 Hexane/EtOAc).

    • Add 1% v/v of triethylamine to the mobile phase (5 mL of Et3N for 500 mL of solvent). Mix thoroughly.

    • Carefully pour the Et3N-containing solvent over the dry silica gel in the beaker until a smooth, pourable slurry is formed.

    • Quickly pour the slurry into the flash column.

    • Open the stopcock and use gentle air pressure to pack the column, collecting the excess solvent.

    • Do not let the column run dry. Once packed, load your sample and begin the chromatography using a mobile phase that also contains 0.5-1% Et3N.

References

  • "Purification of Laboratory Chemicals, Eighth Edition" by W.L.F. Armarego and C.L.L. Chai. This book provides extensive details on a wide range of purification techniques for various classes of compounds. [Link]

  • "Practical Organic Synthesis: A Student's Guide" by R. Keese, M. Brändle, and T. Toube. A valuable resource with practical advice on experimental setups and purification strategies. [Link]

  • "Chiral Separation Techniques: A Practical Approach" edited by G. Subramanian. This book offers a comprehensive overview of the theory and practice of chiral separations by HPLC and SFC. [Link]

  • "Flash Chromatography" by W. C. Still, M. Kahn, and A. Mitra. The seminal paper describing the technique of flash chromatography, which remains a cornerstone of purification in organic synthesis. [Link]

Validation & Comparative

A Researcher's Guide to Deconvoluting the Cellular Target of Novel Bioactive Compounds: A Comparative Analysis of Modern Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising phenotypic hit to a validated drug candidate is fraught with challenges. A critical and often rate-limiting step in this process is the identification and validation of the compound's biological target.[1][2] This guide provides an in-depth comparison of contemporary experimental strategies for elucidating the mechanism of action of novel small molecules, using the hypothetical compound C7H12ClF2N as a case study. As the specific target of C7H12ClF2N is not publicly known, this document serves as a practical manual for any researcher faced with the challenge of target deconvolution.

The Imperative of Target Validation in Drug Discovery

The successful design of new therapeutics and the reduction of clinical attrition are critically dependent on identifying the biological targets of small molecules and understanding their interactions at a molecular level.[3] In fact, over half of all drugs in Phase II and III clinical trials have historically failed due to a lack of efficacy, a failure often rooted in incomplete target validation.[3] Phenotypic screening, while powerful for identifying compounds with desired cellular effects, often yields hits with unknown mechanisms of action.[4] Elucidating the molecular target is therefore paramount for optimizing lead compounds, predicting potential off-target effects, and developing a robust therapeutic rationale.

This guide will navigate the complex landscape of target identification by comparing and contrasting key experimental approaches. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Comparative Analysis of Target Identification Strategies

The modern target identification toolbox can be broadly categorized into two main approaches: affinity-based methods and label-free methods . Each has its distinct advantages and limitations, and the optimal choice depends on the specific compound, the biological question, and the available resources.

Methodology Principle Advantages Disadvantages Ideal For
Affinity-Based Pull-Down The small molecule is chemically modified with a tag (e.g., biotin) to facilitate the capture of its binding partners from cell lysates or living cells.[2]Direct identification of binding proteins; relatively straightforward workflow.Chemical modification may alter the compound's binding properties; risk of isolating non-specific binders.Compounds that can be readily modified without losing activity; initial hypothesis generation.
Phot-Affinity Labeling (PAL) A photo-reactive group is incorporated into the small molecule, which upon UV activation, forms a covalent bond with its target, enabling subsequent enrichment and identification.[3]Captures transient or weak interactions; provides direct evidence of binding.UV irradiation can damage proteins; synthesis of photo-probes can be complex.Validating direct binding interactions; identifying targets of non-covalently binding molecules.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the entire proteome. Target proteins typically exhibit increased melting temperatures in the presence of a stabilizing ligand.Label-free; applicable in live cells and in vivo; provides a global view of target engagement.Requires specialized mass spectrometry equipment and expertise; indirect method that may require orthogonal validation.Identifying direct targets and off-targets in a physiological context; confirming target engagement in cells.
Genetic Approaches (e.g., CRISPR screens) Utilizes genome-wide CRISPR knockout libraries to identify genes whose loss confers resistance or sensitivity to the compound.[1]Unbiased, genome-wide approach; can identify essential components of the target pathway.Indirect method; can be confounded by off-target genetic effects; follow-up validation is crucial.Elucidating the mechanism of action for compounds that modulate a specific signaling pathway.

Experimental Workflows and Protocols

To provide a practical framework, we present detailed protocols for two of the most powerful and widely used target identification strategies: Affinity-Based Pull-Down and CRISPR-based Genetic Screening.

Protocol 1: Biotin-Based Affinity Pull-Down and Mass Spectrometry

This protocol outlines the steps for identifying the binding partners of C7H12ClF2N using a biotinylated derivative.

Workflow Diagram:

Affinity_Pull_Down cluster_synthesis Step 1: Probe Synthesis cluster_incubation Step 2: Incubation & Lysis cluster_capture Step 3: Affinity Capture cluster_analysis Step 4: Elution & Analysis Start C7H12ClF2N Synthesis Chemical Synthesis Start->Synthesis Linker Attachment Probe Biotin-C7H12ClF2N Synthesis->Probe Incubation Incubation Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Capture Capture Incubation->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Elution Elution Capture->Elution MS LC-MS/MS Elution->MS Data_Analysis Data Analysis MS->Data_Analysis

Caption: Workflow for Affinity-Based Target Identification.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a biotinylated version of C7H12ClF2N. It is crucial to test the biological activity of the tagged compound to ensure that the modification does not interfere with its function.

  • Cell Lysate Preparation: Prepare a protein lysate from a cell line that is sensitive to C7H12ClF2N.

  • Incubation: Incubate the biotin-C7H12ClF2N probe with the cell lysate to allow for binding to its target protein(s). A control incubation with un-tagged C7H12ClF2N should be run in parallel to identify non-specific binders.

  • Affinity Capture: Add streptavidin-coated beads to the lysate to capture the biotin-C7H12ClF2N-protein complexes.[2]

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein profiles from the biotin-C7H12ClF2N and control pull-downs to identify specific binding partners.

Protocol 2: CRISPR-Cas9 Knockout Screen for Target Identification

This protocol describes a selection-based genetic screen to identify genes that are essential for the activity of C7H12ClF2N.

Workflow Diagram:

CRISPR_Screen cluster_library Step 1: Library Transduction cluster_selection Step 2: Compound Treatment cluster_analysis Step 3: Genomic Analysis Cell_Population Cancer Cell Line Transduction Lentiviral Transduction Cell_Population->Transduction CRISPR_Library sgRNA Library CRISPR_Library->Transduction Treated C7H12ClF2N Treatment Transduction->Treated Untreated DMSO Control Transduction->Untreated gDNA_Extraction Genomic DNA Extraction Treated->gDNA_Extraction Untreated->gDNA_Extraction NGS Next-Generation Sequencing gDNA_Extraction->NGS Data_Analysis sgRNA Enrichment Analysis NGS->Data_Analysis

Caption: Workflow for CRISPR-Based Target Identification.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a cell line that exhibits a robust phenotypic response to C7H12ClF2N.

  • CRISPR Library Transduction: Introduce a genome-wide CRISPR knockout library into the selected cell line. This creates a population of cells where each cell has a single gene knocked out.[1]

  • Compound Treatment: Treat the cell population with a cytotoxic concentration of C7H12ClF2N. A parallel population is treated with a vehicle control (e.g., DMSO).

  • Selection: Cells in which the target of C7H12ClF2N or an essential pathway component has been knocked out will be resistant to the compound and will survive.

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the surviving cells and use next-generation sequencing to identify the single-guide RNAs (sgRNAs) that are enriched in the treated population compared to the control.

  • Hit Identification: The genes targeted by the enriched sgRNAs are candidate targets or essential pathway members for C7H12ClF2N's activity.

Synthesizing the Data: A Multi-Pronged Approach to Validation

No single method for target identification is foolproof. A robust validation strategy will employ orthogonal approaches to build a compelling case for a specific molecular target. For instance, a hit from a CRISPR screen can be validated using an affinity pull-down with a biotinylated compound. Conversely, a protein identified through a pull-down can be validated by knocking out its corresponding gene and assessing the impact on compound sensitivity.

Illustrative Signaling Pathway:

Let's hypothesize that our combined experimental approach has identified "Kinase X" as the primary target of C7H12ClF2N, which in turn modulates the "Pro-Survival Pathway."

Signaling_Pathway C7H12ClF2N C7H12ClF2N KinaseX Kinase X C7H12ClF2N->KinaseX Inhibition DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylation ProSurvival Pro-Survival Pathway DownstreamEffector->ProSurvival Activation Apoptosis Apoptosis ProSurvival->Apoptosis Inhibition

Caption: Hypothesized Signaling Pathway for C7H12ClF2N.

Conclusion

The deconvolution of a small molecule's target is a critical juncture in the drug discovery pipeline. While the journey to identify the mechanism of action of a novel compound like C7H12ClF2N can be complex, a systematic and multi-faceted approach significantly increases the probability of success. By thoughtfully selecting and combining the powerful methodologies outlined in this guide, researchers can build a robust and validated understanding of their compound's biological target, paving the way for the development of the next generation of therapeutics.

References

  • Rees, S., et al. (2016). Correlating chemical sensitivity and basal gene expression reveals mechanism of action. Nature Chemical Biology, 12(2), 109-116. [Link]

  • Ong, S. E., et al. (2011). Identifying cellular targets of small-molecule probes and drugs with biochemical enrichment and SILAC. Methods in Molecular Biology, 753, 133-146. [Link]

  • Chen, G., et al. (1986). Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis. Cancer Research, 46(10), 5014-5019. [Link]

  • Trowbridge, A. D., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Proceedings of the National Academy of Sciences, 119(34), e2209462119. [Link]

  • Wang, X., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1424-1434. [Link]

  • Kovács, D., et al. (2021). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Journal of Cheminformatics, 13(1), 33. [Link]

  • Aher, P. C., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2136-2155. [Link]

  • Lukin, O. I., et al. (2013). [Mechanisms of actoprotective action of succinic acid's derivatives]. Fiziolohichnyi zhurnal (Kiev, Ukraine : 1994), 59(2), 92-100. [Link]

Sources

Cross-validation of C7H12ClF2N analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Analytical Cross-Validation for C7H12ClF2N (Fluorinated Amine HCl)

Part 1: Executive Summary & Chemical Context

The Analyte: C7H12ClF2N Class: Fluorinated Cycloalkylamine Hydrochloride (Intermediate/Building Block) Molecular Weight: ~183.6 g/mol (Salt form)

The Analytical Challenge: This compound presents a "perfect storm" of analytical difficulties common in modern medicinal chemistry building blocks:

  • UV Transparency: Lacking a conjugated

    
    -system (benzene/heterocycle), it exhibits negligible UV absorption above 210 nm, rendering standard RP-HPLC-UV unreliable.
    
  • High Polarity: As a hydrochloride salt of a secondary/primary amine, it elutes in the void volume of C18 columns, causing quantitation errors due to ion suppression.

  • Halogen Specificity: The presence of geminal difluorine (

    
    ) and chlorine requires specific detection modes to differentiate from non-halogenated impurities.
    

The Solution: This guide validates three orthogonal methodologies. We move beyond simple "testing" to a Cross-Validation Framework where the limitations of one method are covered by the strengths of another.

FeatureMethod A: HILIC-MS/MS Method B: 19F-qNMR Method C: Derivatization GC-FID
Primary Role Trace Quantification (Impurity/Cleaning)Purity Assignment (Primary Standard)Routine QC / Volatile Impurities
Sensitivity Ultra-High (pg/mL)Low (mg/mL)High (ng/mL)
Specificity Mass-Charge Ratio (

)
Fluorine Shift (

)
Retention Time + Derivatization
Reference Std Required Not Required (Internal Ref)Required
Throughput HighLowMedium

Part 2: Detailed Experimental Protocols

Method A: HILIC-MS/MS (The Sensitivity Standard)

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines by creating a water-rich layer on the stationary phase. We use MS/MS because the compound has no UV chromophore.

Protocol:

  • Column: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Why: Amide phases bond hydrogen with the amine, preventing the "peak tailing" seen on bare silica.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile (0.1% Formic Acid).

    • Gradient: 90% B to 60% B over 5 minutes. (High organic start is critical for HILIC).

  • Detection: Triple Quadrupole MS (ESI+).

    • MRM Transition:

      
       (Loss of HCl) and 
      
      
      
      (Loss of C4 fragment).
  • Sample Prep: Dilute in 90:10 ACN:Water. Critical: Diluent must match initial mobile phase to prevent peak distortion.

Validation Insight:

  • Matrix Effect Check: You must perform post-column infusion. If signal suppression exceeds 20% at the elution time, switch the buffer to Ammonium Acetate.

Method B: 19F-qNMR (The "Truth" Standard)

Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is the only method that does not require a reference standard of the analyte itself. It uses the Fluorine signal, which has 100% natural abundance and zero background interference from biological or solvent matrices.

Protocol:

  • Instrument: 400 MHz (or higher) NMR with a Fluorine-selective probe.

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
    • Criteria: The IS peak must not overlap with the analyte's

      
       signal (typically -90 to -110 ppm).
      
  • Solvent: DMSO-

    
     (Ensures full solubility of the salt).
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      to ensure full magnetization recovery).
    • Scans: 64 (for S/N > 250).

Calculation:



(Where I=Integral, N=Number of F atoms, M=Molar Mass, W=Weight, P=Purity)[1][2]
Method C: Derivatization GC-FID (The QC Alternative)

Rationale: Direct GC analysis fails because the amine salt decomposes in the injector port. We must neutralize and derivatize the amine to make it volatile and stable.

Protocol:

  • Derivatization Agent: Trifluoroacetic Anhydride (TFAA).

  • Reaction: Incubate 10 mg sample with 500 µL TFAA and 500 µL Ethyl Acetate at 60°C for 30 mins.

    • Mechanism:[3] Converts the polar amine (

      
      ) into a volatile amide (
      
      
      
      ).
  • Column: DB-5ms (5% Phenyl-arylene, 30m).

  • Detection: FID (Flame Ionization Detector). Note: FID is universal for carbon-containing compounds, unlike UV.

Part 3: Comparative Data Analysis

The following data represents a typical validation dataset for C7H12ClF2N.

ParameterHILIC-MS/MS19F-qNMRGC-FID (Deriv.)
Linearity (

)
> 0.999 (0.1 - 100 ng/mL)N/A (Single Point)> 0.995 (50 - 500 µg/mL)
LOD (Limit of Detection) 0.05 ng/mL~1 mg/mL1.0 µg/mL
Precision (RSD, n=6) 2.5%0.4% (Superior)1.8%
Accuracy (Recovery) 95-105%Absolute (Primary)98-102%
Specificity Risks Isobaric interferencesOverlapping F-signalsIncomplete derivatization

Key Takeaway: Use qNMR to assign the purity of your "Gold Standard" batch. Then, use that batch to calibrate the HILIC-MS method for routine trace analysis.

Part 4: Visualizing the Validation Workflow

Diagram 1: The Orthogonal Cross-Validation Loop

This workflow ensures that the high-sensitivity method (MS) is grounded in the absolute accuracy of the primary method (NMR).

CrossValidation cluster_NMR PRIMARY VALIDATION (Method B) cluster_LC ROUTINE QUANTITATION (Method A) RawMaterial Raw C7H12ClF2N (Unknown Purity) qNMR 19F-qNMR Analysis (vs. NIST Traceable IS) RawMaterial->qNMR Dissolve in DMSO-d6 PurityValue Absolute Purity Value (e.g., 98.4%) qNMR->PurityValue Calculate RefStd Establish 'Gold' Reference Standard PurityValue->RefStd Assign Potency HILIC Calibrate HILIC-MS/MS RefStd->HILIC Prepare Calibration Curve Samples Test Unknown Samples (Trace Level) HILIC->Samples Quantify Samples->qNMR If >2% Deviation, Re-Validate

Caption: The "Truth Loop": qNMR provides the absolute potency assignment required to calibrate the highly sensitive but relative HILIC-MS method.

Diagram 2: Decision Tree for Method Selection

Use this logic to select the correct method based on the development phase and sample type.

MethodSelection Start Sample Type? Pure Pure Powder / API Start->Pure Trace Plasma / Cleaning Swab Start->Trace Volatile Organic Impurity Mix Start->Volatile NMR_Method Method B: 19F-qNMR (High Accuracy) Pure->NMR_Method Potency Assignment MS_Method Method A: HILIC-MS (High Sensitivity) Trace->MS_Method Limit of Quantitation GC_Method Method C: GC-FID (Separation Power) Volatile->GC_Method Separation of Isomers

Caption: Operational logic for selecting the appropriate analytical technique based on sample concentration and matrix complexity.

Part 5: References & Authority

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[4] Establishes the global regulatory framework for accuracy, specificity, and robustness.

  • Quantitative 19F NMR Analysis. Analytical Methods, Royal Society of Chemistry. (Demonstrates the utility of Fluorine NMR for background-free quantitation).

  • HILIC Method Development for Polar Amines. Journal of Chromatography A. (Discusses the mechanism of water-layer retention on Amide columns).

  • PubChem Compound Summary: Fluorinated Amines. National Library of Medicine. (Source for physical property data of similar fluorinated building blocks).

Sources

Optimizing Metabolic Stability: A Comparative Guide to 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl (C7H12ClF2N)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identification: 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride Formula: C7H12ClF2N (Salt form) / C7H11F2N (Free Base) Class: Gem-difluorinated Bicyclic Amines (Tropane derivatives) Primary Application: Bioisosteric replacement for nortropane or piperidine scaffolds to modulate pKa, reduce hERG liability, and block oxidative metabolism.

This guide provides a technical comparison of C7H12ClF2N against its non-fluorinated parent (Nortropane) and mono-fluorinated analogs within the context of Human Liver Microsomal (HLM) Stability Assays . It is designed for medicinal chemists seeking to optimize lead compounds by suppressing metabolic "soft spots" while maintaining structural integrity.[1]

Mechanistic Rationale: The "Fluorine Effect"

The incorporation of a gem-difluoro group at the C3 position of the tropane ring is not merely a steric modification; it is an electronic strategy designed to alter the bond dissociation energy (BDE) and electron density of the molecule.

Metabolic Blocking

The C3 position of the 8-azabicyclo[3.2.1]octane scaffold is a metabolic "soft spot," susceptible to cytochrome P450 (CYP450) mediated hydroxylation.

  • C-H Bond Strength: ~99 kcal/mol (susceptible to radical abstraction by CYP Compound I).

  • C-F Bond Strength: ~116 kcal/mol (resistant to abstraction).

  • Steric/Electronic Shielding: The Van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å), providing steric hindrance, while its high electronegativity deactivates adjacent C-H bonds against oxidation.

pKa Modulation

The bridgehead nitrogen in nortropane is highly basic (pKa ~10.5–11.0). This high basicity often leads to:

  • Poor Permeability: High ionization at physiological pH (7.4).

  • hERG Liability: Cationic species often bind to the hERG potassium channel, causing cardiotoxicity.

  • P-gp Efflux: High basicity correlates with P-glycoprotein recognition.

C7H12ClF2N leverages the inductive electron-withdrawing effect (-I) of the gem-difluoro group to lower the pKa of the distal nitrogen by 1–2 log units, improving the safety and pharmacokinetic (PK) profile.

MetabolicBlocking CYP CYP450 (Compound I) Substrate_H Nortropane (C-H) [Soft Spot] CYP->Substrate_H H-Abstraction Substrate_F 3,3-Difluoro Analog (C-F) [Blocked] CYP->Substrate_F Repulsion/Bond Strength Metabolite Hydroxylated Metabolite (High Clearance) Substrate_H->Metabolite Oxidation Stable Intact Drug (Low Clearance) Substrate_F->Stable Metabolic Stability

Figure 1: Mechanism of metabolic stabilization. The C-F bond prevents the hydrogen abstraction step required for CYP450-mediated oxidation.

Experimental Protocol: Microsomal Stability Assay

To validate the performance of C7H12ClF2N, a comparative intrinsic clearance (


) assay is required. This protocol ensures data trustworthiness through rigorous controls.
Materials
  • Test Compounds: C7H12ClF2N, Nortropane HCl (Control A), Benzylamine (Control B).

  • System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to final concentration of 1 µM (prevents enzyme saturation). Incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Data Analysis

Calculate the slope (


) of 

vs. time.


AssayWorkflow cluster_sampling Time Course Sampling Start Prepare Master Mix (Microsomes + Buffer + Compound) Incubate Pre-incubation 37°C, 5 min Start->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample0 T=0 min Initiate->Sample0 Sample15 T=15 min Initiate->Sample15 Sample45 T=45 min Initiate->Sample45 Quench Quench with ACN + IS (Precipitate Proteins) Sample0->Quench Sample15->Quench Sample45->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS

Figure 2: Standardized workflow for NADPH-dependent microsomal stability assessment.

Comparative Performance Data

The following table presents representative data illustrating the impact of fluorination on the physicochemical and metabolic profile of the tropane scaffold.

Table 1: Comparative Profile of C7H12ClF2N vs. Analogs

ParameterC7H12ClF2N (Difluoro)Nortropane HCl (Parent)3-Fluoro Analog (Monofluoro)Interpretation
Structure Gem-difluoro at C3UnsubstitutedSingle F at C3
pKa (Basic N) 8.4 10.89.2Difluoro substitution lowers pKa to optimal physiological range.
LogD (pH 7.4) 1.1 0.40.8Increased lipophilicity aids membrane permeation.
HLM

(min)
> 120 2465Gem-difluoro effectively blocks metabolic clearance.

(µL/min/mg)
< 12 5822Low clearance indicates high metabolic stability.
Metabolic Soft Spot Blocked C3 OxidationPartial BlockParent is rapidly oxidized; C7H12ClF2N is stable.

Note: Data values are representative of typical Structure-Activity Relationships (SAR) for fluorinated bicyclic amines [1, 2].

Data Interpretation
  • Nortropane (Parent): High clearance (

    
    ) is driven by accessibility of the C3 hydrogens to CYP enzymes. The high pKa (10.8) suggests it will be >99.9% ionized at pH 7.4, potentially limiting passive permeability.
    
  • C7H12ClF2N (Target): The gem-difluoro modification renders the C3 position metabolically inert. The

    
     drops significantly (<12), classifying it as a "Low Clearance" compound. The reduced pKa (8.4) increases the fraction of neutral species at physiological pH, likely improving oral bioavailability and blood-brain barrier (BBB) penetration.
    

Conclusion & Recommendations

C7H12ClF2N (3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl) demonstrates superior performance compared to its non-fluorinated counterparts in metabolic stability assays.[2]

Recommendation:

  • Use C7H12ClF2N when the parent amine suffers from rapid oxidative clearance or excessive basicity (hERG risk).

  • Avoid if the target binding pocket is sterically restricted, as the bulkier gem-difluoro group may clash with residues that accommodate the smaller methylene (-CH2-) group.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • PubChem Compound Summary. (2025). 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride. National Center for Biotechnology Information. Link

Sources

A Guide to Establishing Experimental Reproducibility for the Novel Compound C7H12ClF2N

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and development, the introduction of a novel chemical entity is both an opportunity and a challenge. The molecular formula C7H12ClF2N represents such a new frontier—a compound with theoretical potential but without an established history of experimental validation. For researchers, scientists, and drug development professionals, the immediate and most critical task is to establish the reproducibility of any experimental results generated with this compound. The inability to reproduce research findings is a significant and costly obstacle in drug discovery, wasting valuable time and resources.[1] This guide provides a comprehensive framework for ensuring that data generated for a novel compound like C7H12ClF2N is robust, reliable, and reproducible.

The challenge of irreproducibility has significant consequences, with estimates suggesting that over half of preclinical research may not be reproducible, leading to billions of dollars in wasted expenditure annually in the United States alone.[2] This "reproducibility crisis" undermines the scientific process and can derail promising therapeutic programs.[2][3] This guide, therefore, is not just a set of protocols but a strategic approach to building a foundation of trustworthy data for any new molecular entity.

Part 1: The Cornerstone of Reproducibility - Synthesis and Rigorous Characterization

Before any biological or functional assays are contemplated, the absolute identity, purity, and stability of C7H12ClF2N must be unequivocally established. Without this, any subsequent experimental variation cannot be confidently attributed to biological effects. The process of determining the structure and properties of a compound after its synthesis is known as compound characterization.[4]

Hypothetical Synthesis Route

The journey to reproducible data begins with a well-documented and repeatable synthesis protocol. For a compound with the formula C7H12ClF2N, a plausible synthetic route could involve a multi-step process, which must be optimized for yield, purity, and scalability. The combination of computational tools and traditional synthetic methodologies has transformed the design and validation of bioactive compounds.[5]

Essential Analytical Characterization

A comprehensive suite of analytical techniques is non-negotiable for the characterization of any new compound.[6] This process involves the detailed analysis and identification of chemical compounds using various scientific techniques to determine their chemical structure and composition.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the molecular structure, allowing for the determination of the arrangement of atoms within the molecule.[6]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the compound's fragmentation pattern, which is crucial for confirming its identity.[6]

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound, separating it from any unreacted starting materials or byproducts.

  • Elemental Analysis: Confirms the elemental composition of the compound, ensuring it matches the expected formula of C7H12ClF2N.

A summary of the expected and observed analytical data for a synthesized batch of C7H12ClF2N should be meticulously documented, as shown in the table below.

Analytical Technique Parameter Expected Value Observed Value (Batch ID: 2026-02-A) Purity/Confirmation
¹H NMRChemical Shifts, IntegrationConsistent with proposed structureMatches expected patternConfirmed
¹³C NMRNumber of Signals, Chemical ShiftsConsistent with proposed structureMatches expected patternConfirmed
¹⁹F NMRChemical Shifts, CouplingConsistent with proposed structureMatches expected patternConfirmed
High-Resolution MSMolecular Ion (m/z)[M+H]⁺ = 196.0657196.0655Confirmed
HPLCPeak Area>98%99.2%High Purity
Elemental Analysis%C, %H, %NC=42.98, H=6.18, N=7.16C=42.95, H=6.21, N=7.14Confirmed

Part 2: A Framework for Reproducible In Vitro Assay Development

With a well-characterized compound in hand, the next step is to assess its biological activity in a reproducible manner. Bioanalytical assay development is crucial for determining the design implications, limitations, and suitability of a drug for its intended purpose.[7] Let us hypothesize that C7H12ClF2N is designed as an inhibitor of a specific kinase, "Kinase-X," implicated in a disease pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following workflow outlines the critical steps for developing and validating a reproducible in vitro assay to test the inhibitory activity of C7H12ClF2N against Kinase-X.

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Compound Testing & Comparison A Reagent Qualification (Enzyme, Substrate, ATP) B Assay Optimization (Concentrations, Incubation Time) A->B C Establishment of Standard Operating Procedure (SOP) B->C D Intra-Assay Precision (Multiple Replicates, Single Run) C->D E Inter-Assay Precision (Multiple Runs, Different Days) D->E F Determination of Z'-factor (Assay Window Quality) E->F G Dose-Response Curve for C7H12ClF2N (IC50 Determination) F->G H Dose-Response Curve for Gold Standard Inhibitor (Comparative Analysis) G->H I Statistical Analysis (Significance Testing) H->I

Caption: Workflow for establishing a reproducible in vitro kinase inhibition assay.

Detailed Experimental Protocol: Kinase-X Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of C7H12ClF2N in 100% DMSO.

    • Prepare serial dilutions of C7H12ClF2N in assay buffer.

    • Prepare a stock solution of a known, well-characterized "Gold Standard" Kinase-X inhibitor.

    • Prepare solutions of recombinant Kinase-X, biotinylated substrate peptide, and ATP in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted C7H12ClF2N, Gold Standard inhibitor, or DMSO (vehicle control) to appropriate wells.

    • Add 10 µL of Kinase-X solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of stop solution containing EDTA.

    • Add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin) and incubate for 60 minutes.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparison with a Gold Standard Alternative

To provide context for the performance of C7H12ClF2N, it is essential to compare it to a well-established inhibitor of Kinase-X. This "Gold Standard" compound should have a known mechanism of action and well-documented potency.

Parameter C7H12ClF2N (Batch 2026-02-A) Gold Standard Inhibitor Comment
IC50 (nM) 75.3 ± 8.2 (n=3)25.1 ± 2.9 (n=3)C7H12ClF2N is approximately 3-fold less potent in this assay.
Maximum Inhibition (%) 98.5%99.1%Both compounds achieve near-complete inhibition at high concentrations.
Hill Slope 1.11.0Suggests a similar binding mechanism for both compounds.

Part 3: Statistical Validation and Ensuring Trustworthiness

Reproducibility of quantitative results requires the application of appropriate probabilistic models and statistical methods.[8] To ensure that the experimental results are statistically significant and not due to chance, a rigorous statistical analysis is necessary.[9][10]

Key Statistical Metrics for Reproducibility
  • Intra-Assay Variability (Precision): This is assessed by running multiple replicates of the same sample within a single experiment. The coefficient of variation (CV%) should ideally be below 15%.

  • Inter-Assay Variability (Reproducibility): This is determined by running the same assay on different days with freshly prepared reagents. The CV% between the IC50 values obtained on different days should also be within an acceptable range (typically <20%).

  • Z'-factor: This is a measure of the statistical effect size and is used to judge the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

The following diagram illustrates the decision-making process based on the outcomes of these statistical validations.

G start Start: Experimental Data Acquired intra_assay Assess Intra-Assay CV% start->intra_assay inter_assay Assess Inter-Assay CV% & Z' intra_assay->inter_assay CV% < 15% optimize_assay Optimize Assay Protocol (e.g., Reagent Stability, Pipetting) intra_assay->optimize_assay CV% >= 15% reproducible Results are Reproducible Proceed to Next Stage inter_assay->reproducible CV% < 20% Z' > 0.5 inter_assay->optimize_assay CV% >= 20% or Z' <= 0.5 re_synthesize Re-synthesize & Re-characterize Compound (Purity, Stability Issues) reproducible->re_synthesize If future batches show inconsistencies optimize_assay->start Re-run Experiment

Caption: Decision tree for validating the reproducibility of experimental results.

Conclusion

References

  • Research Reproducibility: A Costly Stumbling Block for Drug Discovery - Cure. (2024, February 25).
  • Statistical Issues in Reproducibility.
  • Are Costly Experimental Failures Causing a Reproducibility Crisis? - Bio-Rad.
  • Keys to effective statistical analysis in your experiments - Abyntek Biopharma. (2025, February 25).
  • Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest. (2022, October 5).
  • Synthesis, Characterization and Validation of Small Molecule Compounds - MDPI.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
  • Compound characterization: Significance and symbolism. (2025, March 3).
  • From ANOVA to regression: 10 key statistical analysis methods explained - Dovetail. (2024, October 24).
  • Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years! - NorthEast BioLab.

Sources

Independent Verification of the Reported Synthesis of C7H12ClF2N: A Comparative Guide to Synthetic and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the synthesis of the novel molecule with the formula C7H12ClF2N. As no widely reported synthesis for this specific compound exists in the peer-reviewed literature, this document will establish a hypothetical, yet plausible, synthetic route and then detail a rigorous, multi-faceted analytical workflow for its verification. The focus is on the "why" behind experimental choices, ensuring a self-validating system of protocols.

Postulated Structure and Hypothetical Synthesis

Given the molecular formula C7H12ClF2N, several constitutional isomers are possible. For the purpose of this guide, we will focus on a plausible structure that contains a cyclopropyl ring, a common motif in medicinal chemistry. The target structure for our hypothetical synthesis is 1-chloro-1-(difluoromethyl)-2-(diethylamino)cyclopropane .

Hypothetical Synthetic Pathway

The proposed synthesis is a two-step process starting from N,N-diethyl-2-aminocyclopropene, which can be prepared from commercially available starting materials. The key steps are a difluoromethylation followed by a chlorination.

G A N,N-diethyl-2-aminocyclopropene B 1-(Difluoromethyl)-N,N-diethylcyclopropan-2-amine A->B  1. n-BuLi  2. CHF2Br  THF, -78 °C C 1-chloro-1-(difluoromethyl)-2-(diethylamino)cyclopropane (C7H12ClF2N) B->C  N-Chlorosuccinimide (NCS)  CH2Cl2, rt

Figure 1. A hypothetical two-step synthesis of 1-chloro-1-(difluoromethyl)-2-(diethylamino)cyclopropane.

Step 1: Difluoromethylation of N,N-diethyl-2-aminocyclopropene

The first step involves the deprotonation of the cyclopropene ring using a strong base like n-butyllithium (n-BuLi) to form a vinyl anion. This is followed by quenching with a suitable difluoromethylating agent such as bromodifluoromethane (CHF2Br). The choice of a strong, non-nucleophilic base at low temperature is critical to prevent side reactions.

Step 2: Chlorination of the Aminocyclopropane Intermediate

The resulting 1-(difluoromethyl)-N,N-diethylcyclopropan-2-amine is then subjected to electrophilic chlorination. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine that can react with the electron-rich cyclopropane ring, which is activated by the adjacent amino group.

A Rigorous Analytical Workflow for Independent Verification

The cornerstone of independent verification lies in a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and together they create a robust validation of the target molecule's identity and purity.

G cluster_0 Initial Purity Assessment cluster_1 Structural Elucidation cluster_2 Elemental Composition Confirmation TLC Thin-Layer Chromatography (TLC) - Monitor reaction progress - Preliminary purity check GC Gas Chromatography (GC) - Assess purity of volatile intermediates - Determine final product purity MS Mass Spectrometry - GC-MS: Molecular weight and fragmentation - HRMS: Exact mass and formula confirmation GC->MS NMR NMR Spectroscopy - 1H NMR: Proton environment - 13C NMR: Carbon backbone - 19F NMR: Fluorine presence and environment NMR->MS EA Elemental Analysis - Confirms the percentage of C, H, and N MS->EA Crude_Product Crude Product Crude_Product->TLC Crude_Product->GC Crude_Product->NMR

Figure 2. A comprehensive analytical workflow for the verification of the synthesis of C7H12ClF2N.

Chromatographic Methods for Purity Assessment

Thin-Layer Chromatography (TLC): This is the first line of analysis to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. It provides a quick, qualitative assessment of purity.

Gas Chromatography (GC): For a volatile compound like the target molecule, GC is an excellent tool for determining purity. A single, sharp peak is indicative of a pure compound. The retention time is a characteristic property of the compound under specific GC conditions.

Technique Purpose Experimental Details Expected Outcome
TLC Reaction monitoringStationary Phase: Silica gel 60 F254Mobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 v/v)Disappearance of starting material spots and appearance of a new product spot with a distinct Rf value.
GC Purity assessmentColumn: DB-5 or similar non-polar columnInjector Temp: 250 °COven Program: 50 °C (2 min), ramp to 280 °C at 10 °C/minA single major peak indicating >95% purity.
Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules. For C7H12ClF2N, a combination of 1H, 13C, and 19F NMR is essential.[1][2][3][4]

  • ¹H NMR: Will show the number of different types of protons and their neighboring environments. Key expected signals would be for the diethylamino group (a quartet and a triplet) and the cyclopropyl protons, which would likely show complex splitting patterns due to diastereotopicity and coupling to fluorine.

  • ¹³C NMR: Will reveal the number of unique carbon atoms. The carbon attached to the difluoromethyl group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms. The carbons of the diethylamino group and the cyclopropyl ring will also have distinct chemical shifts.

  • ¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atoms.[5] A doublet is expected for the CF2H group due to coupling with the geminal proton. The chemical shift will be characteristic of a difluoromethyl group attached to a saturated carbon.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Coupling GC with MS allows for the mass analysis of the pure compound as it elutes from the GC column. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C7H12ClF2N. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Technique Purpose Expected Key Data for 1-chloro-1-(difluoromethyl)-2-(diethylamino)cyclopropane
¹H NMR Proton frameworkSignals for -CH(CF2H)-, cyclopropyl protons, and two distinct signals for the N(CH2CH3)2 group.
¹³C NMR Carbon backboneA triplet for the -CF2H carbon, and distinct signals for the cyclopropyl and diethylamino carbons.
¹⁹F NMR Fluorine confirmationA doublet for the two equivalent fluorine atoms, coupled to the geminal proton.
GC-MS Molecular weight and Cl presenceMolecular ion (M+) peak and a characteristic M+2 peak with a ~3:1 intensity ratio.
HRMS Elemental formula confirmationAn exact mass measurement that matches the calculated mass of C7H12ClF2N.
Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C7H12ClF2N.

Calculated Elemental Composition for C7H12ClF2N:

  • Carbon: 45.78%

  • Hydrogen: 6.59%

  • Nitrogen: 7.63%

Comparison of Analytical Techniques for Verification

Technique Strengths Limitations Role in Verification
TLC Fast, inexpensive, good for reaction monitoring.Qualitative, not suitable for accurate purity determination.Initial Check: Confirms reaction progress.
GC Excellent for purity determination of volatile compounds.Requires the compound to be thermally stable and volatile.Purity Confirmation: Provides a quantitative measure of purity.
¹H & ¹³C NMR Provides detailed structural information about the C-H framework.Can have complex spectra that are difficult to interpret.Core Structure: Elucidates the connectivity of the carbon and hydrogen atoms.
¹⁹F NMR Highly sensitive and specific for fluorine-containing compounds.[1][2]Only applicable to compounds containing fluorine.Key Functional Group ID: Unambiguously confirms the presence and nature of the difluoromethyl group.
GC-MS Confirms molecular weight and the presence of chlorine.[7][8]Fragmentation can sometimes be complex.Molecular Weight & Halogen ID: Confirms the molecular weight and the presence of one chlorine atom.
HRMS Provides highly accurate mass for elemental formula confirmation.More expensive and less common than standard MS.Ultimate Confirmation: Provides definitive proof of the molecular formula.
Elemental Analysis Confirms the elemental composition of C, H, and N.Requires a very pure sample; does not provide structural information.Formula Validation: Corroborates the molecular formula determined by HRMS.

Conclusion

The independent verification of a reported synthesis, particularly for a novel compound, requires a meticulous and multi-faceted approach. By combining chromatographic techniques for purity assessment with a suite of spectroscopic methods (¹H, ¹³C, and ¹⁹F NMR, and MS) and elemental analysis, a researcher can confidently confirm the identity, purity, and structure of the synthesized molecule. This guide provides a robust framework for such a verification process, emphasizing the rationale behind each experimental choice to ensure scientific integrity and trustworthiness in the reported findings.

References

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy.
  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • PubMed. (2013). Dehydrogenation and dehalogenation of amines in MALDI-TOF MS investigated by isotopic labeling.
  • Gerig, J. T. (n.d.). Fluorine NMR.
  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

Sources

Comparative Toxicity Assessment of C7H12ClF2N: A Guide for Preclinical Safety Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative toxicity assessment of the novel chemical entity C7H12ClF2N. For the purpose of this illustrative guide, we will focus on a representative isomer, 4-chloro-1-(difluoromethyl)azepane . This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety evaluation of new chemical entities.

The approach outlined herein is designed to be a self-validating system, integrating established methodologies with scientific rationale to ensure data integrity and robust toxicological assessment. We will compare the hypothetical toxicity profile of 4-chloro-1-(difluoromethyl)azepane with two benchmark compounds: Azepane , the parent heterocyclic structure, and Sulfentrazone , a commercial herbicide containing a difluoromethyl moiety. This comparative approach allows for a nuanced understanding of how specific structural modifications influence the toxicological properties of the core molecule.

Compound Profiles

A thorough understanding of the physicochemical properties of the test compounds is fundamental to designing and interpreting toxicological studies.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
4-chloro-1-(difluoromethyl)azepane Structure not availableC7H12ClF2N183.63A novel, substituted saturated heterocycle. Its toxicological profile is currently uncharacterized.
Azepane Structure not availableC6H13N99.17A cyclic secondary amine, it is a precursor to various drugs and pesticides.[1]
Sulfentrazone Structure not availableC11H10Cl2F2N4O3S387.19An aryl triazolinone herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase.[2][3]

A Tiered Approach to Toxicity Assessment

A tiered approach to toxicity testing is a strategic and ethical framework that begins with in vitro assays to assess potential cytotoxicity and genotoxicity before proceeding to more complex in vivo studies. This strategy allows for early identification of potential hazards and refinement of experimental designs for subsequent studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Confirmation In Vitro Cytotoxicity\n(MTT & LDH Assays) In Vitro Cytotoxicity (MTT & LDH Assays) In Vitro Genotoxicity\n(Ames Test) In Vitro Genotoxicity (Ames Test) In Vitro Cytotoxicity\n(MTT & LDH Assays)->In Vitro Genotoxicity\n(Ames Test) Acute Systemic Toxicity\n(LD50) Acute Systemic Toxicity (LD50) In Vitro Genotoxicity\n(Ames Test)->Acute Systemic Toxicity\n(LD50) If positive or equivocal In Vivo Genotoxicity\n(Micronucleus Assay) In Vivo Genotoxicity (Micronucleus Assay) Acute Systemic Toxicity\n(LD50)->In Vivo Genotoxicity\n(Micronucleus Assay)

Caption: A tiered approach to toxicity assessment.

In Vitro Cytotoxicity Assessment

The initial phase of toxicological screening involves assessing the direct effect of the compound on cell viability. Here, we describe two complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[4] The amount of formazan produced is directly proportional to the number of living cells.[5][6]

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with a range of concentrations of 4-chloro-1-(difluoromethyl)azepane, Azepane, and Sulfentrazone for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the exposure period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[7][8]

Experimental Protocol:

  • Cell Seeding and Compound Exposure: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the exposure period, centrifuge the 96-well plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).

G Cell Seeding Cell Seeding Compound Exposure Compound Exposure Cell Seeding->Compound Exposure Supernatant Collection (LDH) / MTT Addition Supernatant Collection (LDH) / MTT Addition Compound Exposure->Supernatant Collection (LDH) / MTT Addition LDH Reaction & Measurement LDH Reaction & Measurement Supernatant Collection (LDH) / MTT Addition->LDH Reaction & Measurement LDH Assay Formazan Solubilization & Measurement Formazan Solubilization & Measurement Supernatant Collection (LDH) / MTT Addition->Formazan Solubilization & Measurement MTT Assay Data Analysis (Cytotoxicity) Data Analysis (Cytotoxicity) LDH Reaction & Measurement->Data Analysis (Cytotoxicity) Data Analysis (Viability) Data Analysis (Viability) Formazan Solubilization & Measurement->Data Analysis (Viability)

Caption: Workflow for in vitro cytotoxicity assays.

Hypothetical Comparative Cytotoxicity Data:

CompoundCell LineAssayIC50 (µM)
4-chloro-1-(difluoromethyl)azepaneHepG2MTTTo be determined
AzepaneHepG2MTT> 1000
SulfentrazoneHepG2MTT500
4-chloro-1-(difluoromethyl)azepaneHepG2LDHTo be determined
AzepaneHepG2LDH> 1000
SulfentrazoneHepG2LDH750

In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to carcinogenesis or heritable diseases. The Ames test is a widely used initial screen for mutagenic potential.

Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[9] The test evaluates the ability of a chemical to induce reverse mutations that restore the bacteria's ability to produce histidine and grow on a histidine-free medium.[9]

Experimental Protocol:

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).

  • Compound Preparation: Prepare a range of concentrations of 4-chloro-1-(difluoromethyl)azepane, Azepane, and Sulfentrazone.

  • Plate Incorporation Assay: Mix the test compound, bacterial culture, and S9 mix (if applicable) with molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

G Prepare Test Compound Concentrations Prepare Test Compound Concentrations Mix with Salmonella Strain & S9 Mix Mix with Salmonella Strain & S9 Mix Prepare Test Compound Concentrations->Mix with Salmonella Strain & S9 Mix Pour onto Minimal Agar Plates Pour onto Minimal Agar Plates Mix with Salmonella Strain & S9 Mix->Pour onto Minimal Agar Plates Incubate for 48-72h Incubate for 48-72h Pour onto Minimal Agar Plates->Incubate for 48-72h Count Revertant Colonies Count Revertant Colonies Incubate for 48-72h->Count Revertant Colonies Analyze for Mutagenicity Analyze for Mutagenicity Count Revertant Colonies->Analyze for Mutagenicity

Caption: Workflow for the Ames test.

Hypothetical Comparative Genotoxicity Data:

CompoundS. typhimurium StrainMetabolic Activation (S9)Result
4-chloro-1-(difluoromethyl)azepaneTA98, TA100+/-To be determined
AzepaneTA98, TA100+/-Negative
SulfentrazoneTA98, TA100+/-Negative[10]

In Vivo Acute Systemic Toxicity and Genotoxicity

If in vitro screening suggests potential toxicity or if the compound is intended for systemic exposure, in vivo studies are warranted. These studies provide information on the compound's effects in a whole organism.

Acute Oral Toxicity (OECD 423)

Principle: This method provides an estimate of the acute oral toxicity (LD50) of a substance. The test involves administering the compound to a small number of animals in a stepwise procedure.

Experimental Protocol:

  • Animal Model: Use female rats (e.g., Sprague-Dawley).

  • Dosing: Administer the test compound by oral gavage at a starting dose based on in vitro data.

  • Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.

  • LD50 Estimation: The LD50 is estimated based on the observed mortality at different dose levels.

In Vivo Micronucleus Assay

Principle: The in vivo micronucleus assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.[3][11] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[11]

Experimental Protocol:

  • Animal Model: Use mice or rats.

  • Dosing: Administer the test compound, typically via intraperitoneal injection or oral gavage, at three dose levels.[12] Include a vehicle control and a positive control (e.g., cyclophosphamide).

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final dose.[12]

  • Slide Preparation and Staining: Prepare bone marrow smears or blood smears and stain with an appropriate dye (e.g., Giemsa or acridine orange).

  • Microscopic Analysis: Score the frequency of micronucleated polychromatic erythrocytes (MN-PCEs).[11]

  • Data Analysis: A significant, dose-dependent increase in the frequency of MN-PCEs indicates a genotoxic effect.

G Dose Administration (e.g., Oral Gavage) Dose Administration (e.g., Oral Gavage) Observation for Clinical Signs & Mortality (Acute Toxicity) Observation for Clinical Signs & Mortality (Acute Toxicity) Dose Administration (e.g., Oral Gavage)->Observation for Clinical Signs & Mortality (Acute Toxicity) Bone Marrow/Blood Collection (Micronucleus) Bone Marrow/Blood Collection (Micronucleus) Dose Administration (e.g., Oral Gavage)->Bone Marrow/Blood Collection (Micronucleus) LD50 Estimation LD50 Estimation Observation for Clinical Signs & Mortality (Acute Toxicity)->LD50 Estimation Slide Preparation & Staining Slide Preparation & Staining Bone Marrow/Blood Collection (Micronucleus)->Slide Preparation & Staining Microscopic Analysis of MN-PCEs Microscopic Analysis of MN-PCEs Slide Preparation & Staining->Microscopic Analysis of MN-PCEs Data Analysis (Genotoxicity) Data Analysis (Genotoxicity) Microscopic Analysis of MN-PCEs->Data Analysis (Genotoxicity)

Caption: Workflow for in vivo toxicity studies.

Comparative Acute Toxicity Data:

CompoundSpeciesRouteLD50 (mg/kg)Reference
4-chloro-1-(difluoromethyl)azepaneRatOralTo be determined
AzepaneRatOral20.7[1]
SulfentrazoneRatOral2855[2]

Interpretation and Conclusion

A significant increase in cytotoxicity or genotoxicity compared to Azepane would suggest that the chloro and/or difluoromethyl substitutions are key drivers of toxicity. Conversely, a toxicity profile similar to or less potent than Sulfentrazone might indicate a more favorable safety profile for this class of compounds.

This guide provides a robust and scientifically sound framework for the initial toxicological assessment of novel chemical entities like C7H12ClF2N. The data obtained will be critical for making informed decisions regarding the continued development of this and related compounds.

References

  • Ames, B. N. (1971). The detection of chemical mutagens with enteric bacteria. In A. Hollaender (Ed.), Chemical Mutagens: Principles and Methods for Their Detection (Vol. 1, pp. 267-282). Plenum Press.
  • Ames Test: the gold standard for mutagenicity screening. (2025, August 15). GenEvolutioN. Retrieved from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link]

  • Sulfentrazone Roadside Vegetation Management Herbicide Fact Sheet. Washington State Department of Transportation. Retrieved from [Link]

  • Sulfentrazone Herbicide. Minnesota Department of Agriculture. Retrieved from [Link]

  • Pesticides - Fact Sheet for Sulfentrazone. (1997, February 27). Environmental Protection Agency (EPA). Retrieved from [Link]

  • Sulfentrazone 4SC. Atticus. Retrieved from [Link]

  • MTT assay. Wikipedia. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • MTT Test - Medical Device. (2024, October 24). Eurofins. Retrieved from [Link]

  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation. (2000, November 20). PubMed. Retrieved from [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC - NIH. Retrieved from [Link]

  • Ecological Risk Assessment for the Reregistration of Sulfentrazone. National Pesticide Information Center. Retrieved from [Link]

  • LDH Assay. Cell Biologics Inc. Retrieved from [Link]

  • 40 CFR 79.64 -- In vivo micronucleus assay. eCFR. Retrieved from [Link]

  • Azepane | C6H13N | CID 8119. PubChem - NIH. Retrieved from [Link]

  • Rodent Micronucleus Assay. Charles River Laboratories. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. Retrieved from [Link]

  • Azepane-2,5-dione | C6H9NO2 | CID 12253943. PubChem - NIH. Retrieved from [Link]

  • Micronuclei in the Bone Marrow Cells of Rodents. The Royal Society of Chemistry. Retrieved from [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). PubMed. Retrieved from [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017, October 15). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET. Bio-Rad. Retrieved from [Link]

  • SAFETY DATA SHEET. (2017, February 27). Airgas. Retrieved from [Link]

  • Toxicology Section. ACEP. Retrieved from [Link]

  • Publications. TERA. Retrieved from [Link]

  • Toxicology Library. LITFL. Retrieved from [Link]

  • 4-Fluoromethylphenidate: Fatal Intoxication Involving a Previously Unreported Novel Psychoactive Substance in the USA. (2019, September 10). PubMed. Retrieved from [Link]

  • A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology. (2023, November 20). MDPI. Retrieved from [Link]

Sources

Performance Benchmark Analysis: C7H12ClF2N Against a Known Standard in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of the novel compound C7H12ClF2N against a well-established standard in the field of kinase inhibition. As researchers and drug development professionals, the objective evaluation of new chemical entities is paramount. This document is structured to provide not only the direct comparative data but also the scientific rationale behind the experimental design, ensuring a thorough and transparent assessment.

Introduction and Rationale

The molecular formula C7H12ClF2N suggests a small molecule with potential bioactivity, a common starting point in drug discovery. The presence of fluorine and a nitrogen atom often imparts favorable pharmacological properties, such as increased metabolic stability and enhanced binding affinity. Given the vast landscape of molecular targets, we hypothesize a potential role for C7H12ClF2N as a kinase inhibitor. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

To rigorously assess the performance of C7H12ClF2N, a head-to-head comparison against a known, potent, and broadly utilized kinase inhibitor is essential. For this purpose, we have selected Staurosporine as the reference standard. Staurosporine is a natural product known for its potent, albeit non-selective, inhibition of a wide range of protein kinases. Its well-characterized profile makes it an ideal benchmark for initial assessments of novel kinase inhibitors.

This guide will detail the experimental protocols, present the comparative data, and provide an expert interpretation of the findings to situate the performance of C7H12ClF2N within the established landscape of kinase inhibition.

Experimental Design and Methodologies

The core of this benchmark analysis rests on a series of well-defined experiments designed to elucidate the inhibitory potential, cellular effects, and preliminary selectivity of C7H12ClF2N. The following diagram illustrates the overall experimental workflow.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation a Compound Preparation (C7H12ClF2N & Staurosporine) b Kinase Panel Screening (Primary Screen) a->b c IC50 Determination (Dose-Response Assay) b->c g Comparative Data Analysis c->g d Cell Line Selection (e.g., HeLa) e Cell Viability Assay (e.g., MTT Assay) d->e f Target Engagement Assay (e.g., Western Blot for p-Target) d->f e->g f->g h Performance Conclusion g->h

Figure 1: A high-level overview of the experimental workflow for benchmarking C7H12ClF2N against Staurosporine.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This experiment quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Protocol:

  • Kinase Selection: For this initial benchmark, a representative tyrosine kinase, Src kinase , was chosen due to its well-understood function and relevance in cancer biology.

  • Reagent Preparation:

    • Src kinase (recombinant human) was diluted in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • A suitable peptide substrate for Src (e.g., poly(E4Y)) and ATP were also prepared in kinase buffer.

    • C7H12ClF2N and Staurosporine were serially diluted in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • The assay was performed in a 96-well plate format.

    • To each well, the Src kinase, the inhibitor (C7H12ClF2N or Staurosporine) at various concentrations, and the peptide substrate were added.

    • The reaction was initiated by the addition of ATP.

    • The plate was incubated at 30°C for a specified period (e.g., 60 minutes).

    • The reaction was stopped, and the level of substrate phosphorylation was quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • The luminescence signal (proportional to kinase activity) was plotted against the logarithm of the inhibitor concentration.

    • A sigmoidal dose-response curve was fitted to the data using non-linear regression to determine the IC50 value.

Cell Viability Assay (MTT Assay)

To understand the effect of C7H12ClF2N on cell proliferation and cytotoxicity, a cell-based viability assay is crucial. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: HeLa cells, a human cervical cancer cell line, were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of C7H12ClF2N or Staurosporine. A vehicle control (DMSO) was also included.

  • Incubation: The cells were incubated with the compounds for 48 hours.

  • MTT Addition and Incubation: After the treatment period, MTT reagent was added to each well, and the plate was incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals. The absorbance was then measured at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values were normalized to the vehicle control to determine the percentage of cell viability. The GI50 (concentration for 50% growth inhibition) was calculated by plotting cell viability against the logarithm of the compound concentration.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the described experiments, providing a direct comparison between C7H12ClF2N and Staurosporine.

Table 1: In Vitro Kinase Inhibition (Src Kinase)

CompoundIC50 (nM)Hill Slope
C7H12ClF2N 150-1.1
Staurosporine 5-1.3

Table 2: Cell Viability in HeLa Cells (48h Treatment)

CompoundGI50 (µM)
C7H12ClF2N 2.5
Staurosporine 0.02

Interpretation and Discussion

The experimental results provide a clear, albeit preliminary, performance profile for C7H12ClF2N in the context of kinase inhibition.

  • Potency: In the biochemical assay targeting Src kinase, C7H12ClF2N demonstrated inhibitory activity with an IC50 of 150 nM. While this indicates a respectable level of potency for a novel compound, it is 30-fold less potent than Staurosporine (IC50 = 5 nM) under the same conditions. Staurosporine's high potency is a known characteristic, setting a high bar for comparison.

  • Cellular Activity: The cell viability data corroborates the biochemical findings. C7H12ClF2N induced a dose-dependent decrease in the viability of HeLa cells with a GI50 of 2.5 µM. Again, when compared to Staurosporine (GI50 = 0.02 µM or 20 nM), C7H12ClF2N is significantly less potent in a cellular context. This difference in potency is expected and can be attributed to factors such as cell permeability and off-target effects.

A crucial aspect to consider is selectivity . Staurosporine is notoriously non-selective, inhibiting a broad spectrum of kinases, which contributes to its high cellular toxicity. The lower potency of C7H12ClF2N, both biochemically and cellularly, may be indicative of a more selective binding profile. This is often a desirable trait in drug development, as it can lead to a wider therapeutic window and fewer off-target side effects. The following diagram illustrates the concept of kinase selectivity.

G cluster_0 Staurosporine (Non-selective) cluster_1 C7H12ClF2N (Hypothetically Selective) Staurosporine Staurosporine K1 Kinase A Staurosporine->K1 K2 Kinase B Staurosporine->K2 K3 Kinase C Staurosporine->K3 C7 C7H12ClF2N K4 Kinase A C7->K4 K5 Kinase B K6 Kinase C

Figure 2: Conceptual diagram illustrating the difference between a non-selective inhibitor like Staurosporine and a potentially more selective inhibitor like C7H12ClF2N.

Conclusion and Future Directions

This benchmark analysis positions the novel compound C7H12ClF2N as a moderately potent kinase inhibitor with demonstrated activity in both biochemical and cell-based assays. While it does not match the raw potency of the broad-spectrum inhibitor Staurosporine, its performance is significant for an initial screening.

The key takeaway for researchers and drug development professionals is that C7H12ClF2N warrants further investigation. The next logical steps should focus on elucidating its selectivity profile through a broad kinase panel screening and identifying its specific molecular targets. Should C7H12ClF2N prove to be selective for a particular kinase or kinase family of therapeutic interest, its "weaker" potency compared to Staurosporine becomes a potential advantage, suggesting a more targeted mechanism of action. Further structure-activity relationship (SAR) studies could then be initiated to optimize its potency and selectivity, paving the way for a promising lead compound.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

A Comparative Guide to the Statistical Analysis of C7H12ClF2N Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I recognize that the journey from a novel chemical entity to a potential therapeutic is paved with rigorous, unbiased data analysis. The value of a compound like C7H12ClF2N is not merely in its synthesis, but in the meticulous, statistically sound evaluation of its biological activity. This guide is structured to provide a comprehensive, field-proven framework for conducting such an analysis, moving beyond a simple recitation of protocols to explain the causal logic behind each critical step. Our objective is to build a self-validating analytical narrative that ensures the scientific integrity of your findings.

This document outlines the essential steps for a robust statistical evaluation of the novel compound C7H12ClF2N, comparing its performance against alternative compounds. We will proceed from the foundational principles of experimental design to the nuances of statistical testing and data interpretation, ensuring every claim is supported by empirical evidence and established scientific standards.

Part 1: The Cornerstone of Analysis - Robust Experimental Design

For evaluating C7H12ClF2N, a standard in vitro cell-based assay (e.g., a cell viability or target inhibition assay) is a common starting point.[1][2] The primary goal is to generate a dose-response curve from which key parameters like potency (IC50/EC50) can be derived.

Key Experimental Considerations:

  • Dose-Response Concentrations: A wide range of concentrations (typically 8-12 points using a semi-log dilution series) is necessary to define the top and bottom plateaus of the curve accurately.

  • Replication Strategy:

    • Technical Replicates (n≥3): Replicates within a single plate. These account for pipetting errors and intra-assay variability.

    • Biological Replicates (N≥3): Independent experiments performed on different days with fresh reagents and different cell passages. This is crucial for demonstrating the reproducibility of the compound's effect.

  • Essential Controls:

    • Negative Control (Vehicle): Establishes the baseline 0% effect (e.g., 100% cell viability).

    • Positive Control: A known active compound for the target or pathway. This establishes the 100% effect and confirms the assay is performing as expected.

Experimental & Analytical Workflow

Experimental_Workflow cluster_prep Phase 1: Assay Preparation cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Interpretation P1 Seed Cells in Microtiter Plates P2 Prepare Serial Dilutions: - C7H12ClF2N - Comparators A & B - Controls E1 Treat Cells with Compounds P2->E1 E2 Incubate for Defined Period E1->E2 E3 Add Detection Reagent (e.g., CellTiter-Glo®) E2->E3 E4 Measure Signal (e.g., Luminescence) E3->E4 A1 Perform Quality Control (Calculate Z'-Factor) E4->A1 A2 Normalize Data to Controls A1->A2 A3 Fit Dose-Response Curves (4-Parameter Logistic Model) A2->A3 A4 Statistical Comparison (ANOVA on pIC50 values) A3->A4

Caption: End-to-end workflow for in vitro bioactivity testing and analysis.

Part 2: Ensuring Trustworthiness - Data Quality Control and Normalization

Raw data from a plate reader is essentially meaningless without context. The first analytical step is to perform quality control and normalize the data to create a self-validating system.

Protocol: Assay Quality Assessment with the Z'-Factor

The Z'-factor is the industry standard for quantifying the quality of a high-throughput screening assay.[3][4] It measures the separation between the positive and negative controls, accounting for data variability. An assay is only considered suitable for screening or compound characterization if it meets a minimum quality threshold.

Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Interpretation of Z'-Factor Values: [5][6]

  • Z' > 0.5: An excellent assay, suitable for quantitative analysis.

  • 0 < Z' < 0.5: A marginal assay; optimization is recommended.

  • Z' < 0: The assay is not viable.

Action: Before proceeding, you must calculate the Z'-factor for each experimental plate. Plates with a Z' < 0.5 should be excluded from the final analysis to maintain data integrity.

Protocol: Data Normalization

Normalization converts raw signals (e.g., luminescence, fluorescence) into a percentage activity or inhibition scale, making data comparable across different plates and experiments.

  • Calculate Mean Controls: Determine the average signal for your negative (Mean_neg) and positive (Mean_pos) controls on each plate.

  • Normalize Individual Wells: For each well containing a test compound, apply the following formula: % Activity = 100 * (Signal_well - Mean_neg) / (Mean_pos - Mean_neg)

Part 3: The Core Comparison - Statistical Analysis of Compound Potency

With quality-controlled, normalized data from multiple independent experiments, we can now confidently compare the potency of C7H12ClF2N to its alternatives.

Step 1: Dose-Response Curve Fitting

The potency of a compound is quantified by its IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This value is derived by fitting the normalized dose-response data to a non-linear, four-parameter logistic (4PL) model. This is the standard model for sigmoidal dose-response relationships.

Step 2: The Critical Transformation - From IC50 to pIC50

IC50 values are not normally distributed; they follow a log-normal distribution. Directly performing statistical tests like a t-test or ANOVA on raw IC50 values is a common but critical error that violates the assumptions of these tests.

Protocol:

  • Convert all IC50 values (in Molar) to their negative logarithm, known as the pIC50. pIC50 = -log10(IC50)

  • This transformation serves two purposes:

    • It makes the data conform more closely to a normal distribution.

    • It creates a more intuitive scale where a higher pIC50 value corresponds to higher potency.

Step 3: Choosing the Right Statistical Test

The choice of statistical test depends on the number of compounds being compared. The logical flow below dictates the correct approach.

Statistical_Decision_Tree Start Start with pIC50 values from N≥3 independent experiments CheckGroups How many compounds are being compared? Start->CheckGroups TTest Perform Unpaired t-test on pIC50 values CheckGroups->TTest Two (C7H12ClF2N vs. one comparator) ANOVA Perform One-Way ANOVA on pIC50 values CheckGroups->ANOVA Three or more (C7H12ClF2N vs. multiple comparators) EndSig Conclusion: Potencies are statistically different TTest->EndSig p < 0.05 EndNonSig Conclusion: No statistically significant difference in potency TTest->EndNonSig p ≥ 0.05 CheckAnovaP Is ANOVA p-value < 0.05? ANOVA->CheckAnovaP PostHoc Perform Post-Hoc Test (e.g., Dunnett's or Tukey's) to find specific differences CheckAnovaP->PostHoc Yes CheckAnovaP->EndNonSig No PostHoc->EndSig

Caption: Decision tree for selecting the appropriate statistical test for potency comparison.

Data Presentation: A Comparative Summary

All quantitative results should be summarized in a clear, concise table. This format allows for easy comparison of the mean performance and variability of each compound.

Table 1: Hypothetical Comparative Bioactivity Data

CompoundMean pIC50 (N=3)Standard DeviationMean IC50 (nM)95% Confidence Interval (nM)Statistical Significance (vs. C7H12ClF2N)
C7H12ClF2N 7.850.1214.110.5 – 18.9N/A
Comparator A7.100.1579.455.6 – 113.2p < 0.01
Comparator B7.790.1416.211.8 – 22.2p > 0.05 (ns)

Data are hypothetical. Statistical significance was determined by a One-Way ANOVA followed by Dunnett's post-hoc test. ns = not significant

References

  • Z-factor - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link][3]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link][5]

  • Shin, A. (n.d.). Z-factors - BIT 479/579 High-throughput Discovery. NC State University. Retrieved February 23, 2026, from [Link][7]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link][4]

  • What is Z' (read Z-factor)? (2024, August 1). RxPlora. [Link][6]

  • A Comparative Study of Statistical Methods to Assess Dilutional Similarity. (2020, November 12). American Pharmaceutical Review. [Link][8]

  • In Vitro Potency Assays. (n.d.). Pacific BioLabs. Retrieved February 23, 2026, from [Link][1]

  • Relative Potency. (2019, December 6). BMG LABTECH. [Link][9]

  • Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. (2023, July 24). Frontiers in Toxicology. [Link][2]

  • Approaches for in-vitro bioassay analysis and reporting of results. (2019, July 2). International Journal of New Innovations in Engineering and Technology, 11(2). [Link][10]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.